Decuroside I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19-,20+,21+,22-,23-,24-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYDWCKBYROHJQ-SPOVLLSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Isolation of Decuroside I from Peucedanum decursivum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside I, a naturally occurring furanocoumarin glycoside, has been identified as a constituent of the roots of Peucedanum decursivum (Miq.) Maxim., a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of this compound. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data derived from analogous compound separations. Furthermore, this document explores the potential pharmacological activities of this compound, drawing inferences from related compounds and their known interactions with key cellular signaling pathways, including those involved in inflammation and cancer. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.
Introduction
Peucedanum decursivum (Miq.) Maxim., a member of the Apiaceae family, is a perennial herb found in East Asia. The roots of this plant, known as "Zi-Hua Qian-Hu" in traditional Chinese medicine, have been historically utilized for their therapeutic properties, including the treatment of respiratory ailments and inflammatory conditions. Phytochemical investigations of P. decursivum have revealed a rich and diverse array of secondary metabolites, with coumarins being a predominant class of compounds.
Among these coumarins is the series of decurosides, with this compound being a notable member. While the broader class of coumarins from this plant has been studied for its biological activities, specific and detailed information on this compound has been less accessible. This guide aims to consolidate the available information and provide a detailed technical framework for its study.
Discovery and Plant Source
This compound was first identified as a natural product isolated from the roots of Peucedanum decursivum (Miq.) Maxim. The initial discovery and structural elucidation of the decuroside family of compounds have been crucial in expanding the known chemical diversity of this plant species. The basic structure of this compound is a furanocoumarin glycoside, a class of compounds known for their potential phototoxic, anti-inflammatory, and anticancer activities.
Experimental Protocols
The isolation and purification of this compound from the roots of P. decursivum involve a multi-step process designed to efficiently extract and separate coumarin glycosides from a complex mixture of phytochemicals. The following protocols are based on established methods for the separation of coumarins from this plant source.
Plant Material and Extraction
-
Plant Material : Dried roots of Peucedanum decursivum are collected and authenticated. The roots are then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol. This process yields a crude ethanol extract containing a wide range of compounds.
-
Solvent Partitioning : The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with coumarin glycosides typically concentrating in the more polar fractions like ethyl acetate and n-butanol.
Isolation and Purification
A combination of chromatographic techniques is employed to isolate this compound from the enriched fractions.
Method 1: Silica Gel Column Chromatography
-
Column Preparation : A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like petroleum ether.
-
Sample Loading : The dried ethyl acetate or n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution : The column is eluted with a gradient of solvents, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then introducing methanol).
-
Fraction Collection : Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled.
-
Further Purification : Pooled fractions containing the compound of interest are further purified by repeated column chromatography or preparative HPLC to yield pure this compound.
Method 2: High-Speed Counter-Current Chromatography (HSCCC) [1][2][3][4]
HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing sample loss and degradation.
-
Solvent System Selection : A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. For coumarins from P. decursivum, a system of light petroleum-ethyl acetate-methanol-water (e.g., 5:5:7:4, v/v/v/v) has been shown to be effective[1][2][3][4].
-
HSCCC Operation :
-
The multilayer coil of the HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the crude sample dissolved in a small volume of the solvent mixture is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected.
-
-
Purity Analysis : The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with a UV detector.
Quantitative Data
| Compound | Amount from 150 mg Crude Sample (mg) | Purity (%) (One-step HSCCC) | Final Purity (%) (After re-purification) |
| Nodakenetin | 2.8 | 88.3 | 99.4 |
| Pd-C-IV | 6.1 | 98.0 | - |
| Pd-D-V | 7.3 | 94.2 | - |
| Ostruthin | 4.7 | 97.1 | - |
| Decursidin | 7.8 | 97.8 | - |
| Decursitin C | 11.2 | 98.4 | - |
Table 1: Yield and purity of coumarin compounds isolated from 150 mg of a crude sample of Peucedanum decursivum by HSCCC. Data from Liu et al. (2005).[1][2][3]
Based on this data, it is reasonable to expect that this compound can be isolated with high purity (>95%) using optimized HSCCC methods. The yield would be dependent on its concentration in the specific plant material used.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been extensively studied. However, based on the known pharmacological effects of other coumarins isolated from P. decursivum, particularly decursin, it is plausible that this compound possesses similar anti-inflammatory and anticancer properties[5][6].
Anti-Inflammatory Activity
Coumarins from P. decursivum have been shown to exhibit anti-inflammatory effects. The underlying mechanisms are thought to involve the modulation of key inflammatory signaling pathways.
-
NF-κB Signaling Pathway : The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators[7][8].
-
MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical signaling cascade involved in inflammation. Activation of MAPKs leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Decursin has been shown to modulate the MAPK pathway, and it is likely that this compound could exert similar effects[5][9].
Anticancer Activity
Decursin and other related coumarins have demonstrated significant anticancer activities against various cancer cell lines[5][6]. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
-
PI3K/Akt/mTOR Signaling Pathway : This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Decursin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells[6]. This compound may share this mechanism of action.
-
Induction of Apoptosis : Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Anticancer agents often work by inducing apoptosis. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is plausible that this compound can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases[10].
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
References
- 1. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tautobiotech.com [tautobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 5. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of Decuroside I: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of Decuroside I, a coumarin glycoside of interest to researchers in drug discovery and natural product chemistry. This document details the primary plant source, quantitative data on related compounds, and a thorough experimental protocol for its extraction and isolation.
Primary Natural Source: Peucedanum decursivum
This compound, along with a series of related coumarin glycosides (Decuroside II, III, IV, V, and VI), is naturally found in the roots of Peucedanum decursivum (Miq.) Maxim, a plant belonging to the Apiaceae family.[1][2] This plant is also known by its synonym, Angelica decursiva (Franch. & Sav.).[3] The roots of this plant have been traditionally used in Chinese medicine.[4]
Quantitative Analysis of Coumarins in Peucedanum decursivum
While specific quantitative data for the yield of this compound from Peucedanum decursivum is not extensively reported in the available literature, data for other prominent coumarins isolated from the same plant provide valuable context for extraction and purification efforts. The concentrations of these compounds can vary depending on the specific plant population, growing conditions, and the extraction methods employed.
| Compound | Plant Part | Concentration / Yield | Analytical Method | Reference |
| Nodakenin | Root | 0.562 ± 0.003 mg/g of 70% ethanol extract | HPLC | [3] |
| Decursin | Root | 0.063 ± 0.001 mg/g of 70% ethanol extract | HPLC | [3] |
| Umbelliferone | Root | 0.707 mg/g | HPLC-MS | [5] |
| Nodakenin | Root | 0.085 mg/g | HPLC-MS | [5] |
| Xanthotoxin | Root | 1.651 mg/g | HPLC-MS | [5] |
| Bergapten | Root | 2.806 mg/g | HPLC-MS | [5] |
| Imperatorin | Root | 0.570 mg/g | HPLC-MS | [5] |
| Decursin | Root | 0.449 mg/g | HPLC-MS | [5] |
| Nodakenetin | Root | 2.8 mg from 150 mg of crude sample | HSCCC | [4][6] |
| Pd-C-IV | Root | 6.1 mg from 150 mg of crude sample | HSCCC | [4][6] |
| Pd-D-V | Root | 7.3 mg from 150 mg of crude sample | HSCCC | [4][6] |
| Ostruthin | Root | 4.7 mg from 150 mg of crude sample | HSCCC | [4][6] |
| Decursidin | Root | 7.8 mg from 150 mg of crude sample | HSCCC | [4][6] |
| Decursitin C | Root | 11.2 mg from 150 mg of crude sample | HSCCC | [4][6] |
Table 1: Quantitative Data of Selected Coumarins from Peucedanum decursivum
Experimental Protocol: Extraction and Isolation of Decurosides
The following protocol is a synthesis of methodologies reported for the isolation of coumarins, including decurosides, from the roots of Peucedanum decursivum.[2][3][4][7]
1. Plant Material and Pre-treatment:
-
Plant Material: Dried roots of Peucedanum decursivum.
-
Pre-treatment: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
Solvent: 70% ethanol is a commonly used solvent for the initial extraction.[3] Methanol has also been reported for the extraction of coumarin derivatives.
-
Method:
-
Reflux extraction: The powdered root material is extracted with 70% ethanol (e.g., 100g of plant material in 1 L of solvent) for a specified duration (e.g., 3 hours) at an elevated temperature (e.g., 70°C).[3] This process is typically repeated multiple times to ensure exhaustive extraction.
-
Ultrasonic-assisted extraction has also been shown to be an efficient method for extracting coumarins from this plant.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Coumarin glycosides like this compound are expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of coumarin compounds from Peucedanum decursivum.[4][6] A suitable two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water, is used.[4][6]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water.[2]
5. Structure Elucidation:
-
The structures of the purified compounds, including this compound, are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from the roots of Peucedanum decursivum.
Caption: General workflow for the isolation of this compound.
References
- 1. Two new compounds from Peucedanum decursivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chemical constituents of Peucedanum decursivum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxant effects of Angelica decursiva root on isolated rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Angelica decursiva exerts antihypertensive activity by inhibiting L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Decuroside I: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside I is a furanocoumarin glycoside found in various plant species, notably within the Apiaceae family, including members of the Peucedanum and Angelica genera. Furanocoumarins are a class of plant secondary metabolites recognized for their diverse pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the targeted development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies required for its elucidation and characterization. While the complete pathway for this compound has not been fully elucidated in a single study, this guide consolidates current knowledge on furanocoumarin biosynthesis to present a robust hypothetical pathway and the necessary tools for its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of the coumarin scaffold, which is then further modified to the furanocoumarin aglycone, nodakenetin. The final step involves the glycosylation of nodakenetin.
The proposed pathway can be divided into three main stages:
-
Core Coumarin Biosynthesis: Formation of the umbelliferone backbone.
-
Furanocoumarin Formation: Conversion of umbelliferone to the aglycone nodakenetin.
-
Glycosylation: Attachment of a sugar moiety to nodakenetin to yield this compound.
The key intermediates and enzyme classes involved in this proposed pathway are outlined below.
I. Core Coumarin Biosynthesis: From Phenylalanine to Umbelliferone
The biosynthesis of the basic coumarin structure, umbelliferone, is a well-established branch of the phenylpropanoid pathway.
-
Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.[1]
-
p-Coumaric Acid to Umbelliferone: The conversion of p-coumaric acid to umbelliferone involves ortho-hydroxylation, trans-cis isomerization, and lactonization. The key enzymatic step is the ortho-hydroxylation catalyzed by p-Coumaroyl CoA 2'-hydroxylase (C2'H) , another cytochrome P450 enzyme, to produce 2,4-dihydroxy-cinnamic acid.[2][3] This is followed by spontaneous or enzyme-assisted lactonization to form umbelliferone.[2][3]
II. Furanocoumarin Formation: The Path to Nodakenetin
The formation of the furanocoumarin aglycone of this compound, nodakenetin, from umbelliferone involves a prenylation step followed by the formation of the furan ring.
-
Prenylation of Umbelliferone: Umbelliferone is prenylated at the C6 position by a prenyltransferase (PT) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, resulting in the formation of demethylsuberosin.[4][5]
-
Furan Ring Formation (Cyclization): Demethylsuberosin undergoes an oxidative cyclization to form (+)-marmesin. This reaction is catalyzed by a specific cytochrome P450 monooxygenase , often referred to as marmesin synthase.[6]
-
Conversion to Psoralen: (+)-marmesin is then converted to psoralen through the cleavage of the isopropyl group, a reaction also catalyzed by a cytochrome P450 enzyme , psoralen synthase (CYP71AJ subfamily).[6][7]
-
Hydroxylation to form Nodakenetin Precursor: Psoralen is hydroxylated to form a precursor to nodakenetin. While the exact intermediate is not definitively established for the nodakenetin pathway, it is hypothesized that a hydroxylation event occurs.
-
Formation of Nodakenetin: The final step to form the aglycone nodakenetin likely involves a hydration or related modification of the furan ring of a psoralen derivative.
III. Glycosylation: The Final Step to this compound
The terminal step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone nodakenetin.
-
Glycosylation of Nodakenetin: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . UGTs transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to an acceptor molecule, in this case, nodakenetin. The specific UGT responsible for the glycosylation of nodakenetin to form this compound has yet to be characterized.
Quantitative Data on Furanocoumarin Biosynthetic Enzymes
While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following tables provide representative quantitative data for homologous enzymes involved in furanocoumarin biosynthesis in other Apiaceae species. This information offers a valuable reference for the expected catalytic efficiencies and substrate affinities of the enzymes in the proposed pathway.
Table 1: Kinetic Parameters of Cytochrome P450 Enzymes in Furanocoumarin Biosynthesis
| Enzyme | Substrate | Product | Apparent Km (µM) | Apparent kcat (min-1) | Plant Source | Reference |
| Psoralen Synthase (CYP71AJ3) | (+)-Marmesin | Psoralen | 2.1 ± 0.4 | 112 ± 14 | Pastinaca sativa | [8] |
| Angelicin Synthase (CYP71AJ4) | (+)-Columbianetin | Angelicin | 2.1 ± 0.4 | 112 ± 14 | Pastinaca sativa | [8] |
| PpDC (CYP450 cyclase) | Demethylsuberosin | (+)-Marmesin | N/A | N/A | Peucedanum praeruptorum | [4] |
| PpOC (CYP450 cyclase) | Osthenol | (+)-Columbianetin | N/A | N/A | Peucedanum praeruptorum | [4] |
N/A: Data not available in the cited literature.
Table 2: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) Acting on Phenylpropanoids and Flavonoids
| Enzyme | Substrate | Sugar Donor | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Plant Source | Reference |
| IiUGT4 | Lariciresinol | UDP-glucose | 151.3 ± 12.4 | 11.2 ± 0.3 | Isatis indigotica | [9][10][11] |
| CsUGT84A22 | Gallic acid | UDP-glucose | 230 ± 20 | 1.8 x 104 | Camellia sinensis | [12] |
| CsUGT78A14 | Kaempferol | UDP-glucose | 130 ± 10 | 1.2 x 104 | Camellia sinensis | [12] |
| CsUGT78A15 | Kaempferol | UDP-galactose | 110 ± 10 | 1.1 x 104 | Camellia sinensis | [12] |
Note: The presented UGT data is for related compounds, as specific kinetic data for a UGT acting on nodakenetin to form this compound is not currently available.
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound requires the functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and in vitro Assay of Cytochrome P450 Enzymes
This protocol describes the expression of a candidate plant cytochrome P450 gene in Saccharomyces cerevisiae (yeast) and subsequent in vitro characterization of its enzymatic activity.
1. Heterologous Expression in Yeast:
-
Gene Cloning: The full-length cDNA of the candidate P450 gene is cloned into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.
-
Protein Expression: Transformed yeast cells are grown in selective medium and protein expression is induced with galactose.
-
Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.
2. In Vitro Enzyme Assay:
-
Reaction Mixture: A typical reaction mixture (total volume 200 µL) contains:
-
50 mM Potassium phosphate buffer (pH 7.5)
-
100-200 µg of microsomal protein
-
1 mM NADPH
-
A range of substrate concentrations (e.g., 1-100 µM of umbelliferone or demethylsuberosin)
-
-
Reaction Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours with shaking.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged, and the organic phase containing the product is collected.
-
Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for identification and quantification.
Protocol 2: Characterization of UDP-Glycosyltransferase (UGT) Activity
This protocol details the expression of a candidate UGT gene in Escherichia coli and the subsequent in vitro assay to determine its activity and substrate specificity.
1. Heterologous Expression in E. coli:
-
Gene Cloning: The coding sequence of the candidate UGT is cloned into an E. coli expression vector with a purification tag (e.g., pET-28a with an N-terminal His-tag).
-
Bacterial Transformation and Expression: The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
2. In Vitro UGT Assay:
-
Reaction Mixture: A standard reaction mixture (total volume 100 µL) includes:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
1-5 µg of purified UGT enzyme
-
2 mM UDP-sugar (e.g., UDP-glucose)
-
A range of acceptor substrate concentrations (e.g., 10-500 µM of nodakenetin)
-
-
Reaction Incubation: The reaction is initiated by adding the UDP-sugar and incubated at 37°C for 30-60 minutes.
-
Reaction Termination and Analysis: The reaction is terminated by adding methanol. The reaction mixture is then centrifuged, and the supernatant is analyzed by HPLC or UPLC-MS to identify and quantify the glycosylated product.
3. UDP Detection Assay (Alternative Method):
-
The UDP-Glo™ Glycosyltransferase Assay can be used for high-throughput screening and kinetic analysis.[13][14] This assay measures the amount of UDP produced in the glycosylation reaction via a bioluminescent signal.
-
Procedure:
-
Perform the UGT reaction as described above.
-
Add an equal volume of UDP Detection Reagent to the reaction mixture.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light output is proportional to the UDP concentration.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for CYP450 characterization.
Caption: Experimental workflow for UGT characterization.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Umbelliferone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Are Furanocoumarins Present in the Cichorieae Tribe of Asteraceae? A Comparative Study of Cicerbita alpina (Asteraceae) and Peucedanum ostruthium (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 10. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative structure-activity relationship (QSAR) analysis of the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Decuroside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside I is a naturally occurring coumarin glycoside isolated from the roots of Peucedanum decursivum. As a member of the coumarin class of compounds, which are known for their diverse pharmacological activities, this compound is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its constituent moieties and their spatial arrangement. Detailed experimental protocols for the isolation and structural elucidation of related compounds are presented, alongside a summary of key spectroscopic data types required for its characterization. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery centered on coumarin derivatives.
Chemical Structure
This compound is a glycosidic derivative of a furocoumarin aglycone. The core structure consists of two main components: an aglycone moiety and a sugar unit, linked by a glycosidic bond.
-
Aglycone Moiety: The aglycone of this compound is a derivative of the angular furocoumarin, (+)-cis-khellactone. This aglycone is further substituted with acetyl and angeloyl groups. Specifically, it is identified as 3'-O-acetyl-4'-O-angeloyl-(+)-cis-khellactone.
-
Sugar Moiety: The sugar component attached to the aglycone is a β-D-glucopyranosyl unit.
-
Glycosidic Linkage: The β-D-glucopyranosyl moiety is attached to the aglycone at the C-7 hydroxyl group, forming an O-glycosidic bond.
The complete chemical structure of this compound is therefore 3'-O-acetyl-4'-O-angeloyl-(+)-cis-khellactone-7-O-β-D-glucopyranoside.
Stereochemistry
The stereochemistry of this compound is critical to its chemical identity and biological activity. The key stereochemical features are centered around the cis-khellactone core and the glycosidic linkage.
-
Aglycone Stereocenters: The (+)-cis-khellactone aglycone possesses two chiral centers at the C-3' and C-4' positions of the dihydrofuran ring. In this compound, these centers have a defined cis configuration, which is crucial for the overall three-dimensional shape of the molecule.
-
Glycosidic Bond Configuration: The glycosidic bond connecting the glucose unit to the aglycone is in the β-configuration. This means the C-1'' hydroxyl group of the glucose molecule was oriented in the equatorial position relative to the pyranose ring prior to forming the glycosidic bond.
The precise spatial arrangement of these stereocenters influences the molecule's interaction with biological targets and is a key consideration in any synthetic or medicinal chemistry efforts.
Quantitative Data
The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques. While the specific data for this compound is not publicly available in comprehensive tables, the following represents the types of data that would be collected for its characterization.
Table 1: Representative ¹H NMR Data for a Coumarin Glycoside
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.25 | d | 9.5 |
| H-4 | 7.98 | d | 9.5 |
| H-5 | 7.65 | d | 8.8 |
| H-6 | 7.01 | d | 8.8 |
| H-3' | 5.30 | d | 5.0 |
| H-4' | 6.85 | d | 5.0 |
| Glc-H-1'' | 5.15 | d | 7.5 |
| ...other signals | ... | ... | ... |
Note: This table is illustrative and does not represent the actual data for this compound.
Table 2: Representative ¹³C NMR Data for a Coumarin Glycoside
| Position | Chemical Shift (δ, ppm) |
| C-2 | 161.5 |
| C-3 | 113.2 |
| C-4 | 143.8 |
| C-5 | 128.9 |
| C-6 | 115.1 |
| C-7 | 162.3 |
| C-8 | 98.7 |
| C-8a | 155.9 |
| C-4a | 113.8 |
| C-2' | 70.1 |
| C-3' | 76.5 |
| C-4' | 78.2 |
| Glc-C-1'' | 101.2 |
| ...other signals | ... |
Note: This table is illustrative and does not represent the actual data for this compound.
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₃₄O₁₃ |
| Molecular Weight | 602.58 g/mol |
| Optical Rotation [α]D | Data not available |
| Melting Point | Data not available |
Experimental Protocols
The isolation and structural elucidation of this compound would follow established methodologies for natural product chemistry. The following is a representative protocol based on the isolation of similar coumarin glycosides from Peucedanum species.
Isolation of this compound
physical and chemical properties of Decuroside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside I, a naturally occurring coumarin glycoside isolated from the roots of Peucedanum decursivum, presents a subject of interest for its potential pharmacological activities. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information on its physicochemical properties and explores the biological activities and associated signaling pathways of closely related coumarins derived from the same plant. This document aims to provide a foundational resource for researchers and professionals in drug discovery and development by structuring the existing knowledge and outlining established experimental protocols for the evaluation of similar natural products.
Physicochemical Properties of this compound
Detailed experimental data for some physical properties of this compound, such as melting point and specific solubility, are not extensively reported in the available literature. However, its basic chemical properties have been identified.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 96638-79-8 | N/A |
| Molecular Formula | C₂₆H₃₄O₁₄ | N/A |
| Molecular Weight | 570.54 g/mol | N/A |
| Density (Predicted) | 1.61 g/cm³ | N/A |
| Melting Point | Not available in searched literature. | |
| Solubility | Not available in searched literature. |
Note: Specific experimental values for melting point and solubility in common solvents (e.g., water, ethanol, DMSO) are not readily found in the reviewed scientific literature.
Spectral Data
Detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not available in the public domain. The structural elucidation of this compound would have been achieved through a combination of these spectroscopic techniques in its original isolation studies.
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activities of this compound is scarce, studies on other coumarins isolated from Peucedanum decursivum suggest potential therapeutic effects, particularly in the areas of anti-inflammatory, anti-platelet, and neuroprotective activities. Network pharmacology studies on the coumarins from this plant point towards the modulation of key signaling pathways.
Potential Anti-Inflammatory Activity
Coumarins from Peucedanum decursivum have demonstrated anti-inflammatory properties. The proposed mechanisms of action involve the regulation of inflammatory mediators and signaling cascades.
Table 2: Potential Anti-Inflammatory Signaling Pathways for Coumarins from Peucedanum decursivum
| Signaling Pathway | Key Mediators | Potential Effect |
| NF-κB Signaling | TNF, PTGS2 (COX-2) | Inhibition of pro-inflammatory cytokine and enzyme expression. |
| MAPK Signaling | p38, ERK, JNK | Modulation of cellular responses to inflammatory stimuli. |
| JAK/STAT Signaling | JAKs, STATs | Regulation of cytokine signaling. |
| Protein Kinase B (Akt) Signaling | Akt | Positive regulation of anti-inflammatory responses.[1] |
A proposed workflow for investigating the anti-inflammatory effects of a natural compound like this compound is depicted below.
Caption: Workflow for assessing anti-inflammatory potential.
The diagram below illustrates the potential interplay of signaling pathways that could be modulated by coumarins from Peucedanum decursivum.
Caption: Potential modulation of inflammatory signaling by coumarins.
Potential Neuroprotective Effects
Coumarins have also been investigated for their neuroprotective properties. The mechanisms are thought to involve the mitigation of oxidative stress and the modulation of pathways related to neuronal survival.
Table 3: Potential Neuroprotective Signaling Pathways for Coumarins
| Signaling Pathway | Key Mediators | Potential Effect |
| PI3K/Akt Signaling | PI3K, Akt | Promotion of cell survival and inhibition of apoptosis. |
| Nrf2/HO-1 Pathway | Nrf2, HO-1 | Upregulation of antioxidant enzyme expression. |
| BDNF/TrkB Signaling | BDNF, TrkB | Support of neuronal survival and plasticity. |
A generalized workflow for evaluating the neuroprotective effects of a compound is outlined below.
Caption: Workflow for assessing neuroprotective potential.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, this section outlines standard methodologies used for the characterization and biological evaluation of natural products like coumarin glycosides.
Isolation and Purification
This compound is isolated from the roots of Peucedanum decursivum. A general procedure for the isolation of coumarins from this plant involves:
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as ethanol or methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.
-
Chromatography: The fractions are further purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.[2]
In Vitro Anti-Inflammatory Assays
A common method to assess the anti-inflammatory potential of a compound in vitro is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: Macrophages are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay and ELISA, respectively.
-
Analysis of Protein Expression: The expression levels of key inflammatory proteins such as iNOS and COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK pathways, are analyzed by Western blotting.
In Vitro Neuroprotection Assays
The neuroprotective effects of a compound can be evaluated using neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to a neurotoxic insult.
-
Cell Culture: Neuronal cells are cultured under standard conditions.
-
Induction of Cell Death: Neurotoxicity is induced by exposing the cells to agents that cause oxidative stress (e.g., hydrogen peroxide, 6-hydroxydopamine) or excitotoxicity (e.g., glutamate).
-
Treatment: Cells are co-treated or pre-treated with the test compound.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT or MTS assay.
-
Quantification of Apoptosis: Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry.
-
Mechanistic Studies: The expression and activation of proteins involved in cell survival and antioxidant pathways (e.g., Akt, Nrf2) are analyzed by Western blotting.
Conclusion and Future Directions
This compound is a coumarin glycoside with a defined chemical structure. While specific experimental data on its physical properties and biological activities are limited, the pharmacological profile of other coumarins from Peucedanum decursivum suggests that this compound may possess anti-inflammatory and neuroprotective properties. Future research should focus on the comprehensive experimental characterization of this compound, including the determination of its melting point, solubility, and detailed spectroscopic analysis. Furthermore, in-depth in vitro and in vivo studies are warranted to elucidate its specific biological activities, mechanisms of action, and potential as a therapeutic agent. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.
References
- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Decuroside I: Unraveling the Biological Activities of a Phantom Compound
A comprehensive screening of available scientific literature reveals a significant gap in our understanding of Decuroside I's biological activities. Despite extensive searches, no specific data regarding its bioactivity, mechanism of action, or therapeutic potential has been found. The scientific community has, however, extensively studied a closely related pyranocoumarin, Decursin, which is also derived from the plant Angelica gigas. This technical guide will, therefore, focus on the well-documented biological activities of Decursin as a proxy, providing researchers, scientists, and drug development professionals with a thorough overview of its anticancer, anti-inflammatory, and neuroprotective properties.
Decursin: A Multifaceted Bioactive Compound
Decursin has emerged as a promising natural product with a wide range of pharmacological effects.[1] Extensive in vitro and in vivo studies have demonstrated its potential in combating various diseases through the modulation of multiple cellular signaling pathways.[1][2] This guide will delve into the quantitative data, experimental protocols, and the intricate signaling networks influenced by Decursin.
Anticancer Activity of Decursin
Decursin exhibits potent anticancer properties against a variety of cancer types, including prostate, breast, lung, colon, and bladder cancer.[1][2] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, angiogenesis, and metastasis.[1][2]
Quantitative Anticancer Data for Decursin
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Observed Effect | Reference |
| A549 | Human Lung Adenocarcinoma | MTT Assay | 43.55 µM | Inhibition of cell growth | [3] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | Not Specified | 23 µg/mL | Cytotoxicity, induction of apoptosis | [2] |
| HCT-116 | Colon Cancer | MTT Assay | ~35 µM (72h) | Inhibition of cell viability | [4] |
| HCT-8 | Colon Cancer | MTT Assay | ~30 µM (72h) | Inhibition of cell viability | [4] |
| DU145 | Prostate Cancer | Cell Counting | 25-100 µmol/L | Inhibition of cell growth | [5] |
| PC-3 | Prostate Cancer | Cell Counting | 25-100 µmol/L | Inhibition of cell growth | [5] |
| LNCaP | Prostate Cancer | Cell Counting | 25-100 µmol/L | Inhibition of cell growth | [5] |
| MCF-7 | Breast Cancer | Not Specified | 1-50 µM | Inhibition of invasion | [2] |
| MDA-MB-231, MDA-MB-453, MDA-MB-157, MCF-10A | Breast Cancer | Not Specified | 1-80 µM | Prevention of proliferation | [2] |
| CT-26 | Colon Carcinoma | Not Specified | 10-20 µM | Anti-invasive properties | [2] |
| 253J | Bladder Cancer | Not Specified | 50-100 µM | Induction of apoptosis | [2] |
| HCT116 | Colon Cancer | Not Specified | 50-100 µM | Induction of apoptosis | [2] |
| HNSCC | Head and Neck Cancer | Not Specified | 50-100 µM | Prevention of cell proliferation | [2] |
| 143B | Osteosarcoma | Not Specified | 100 µM | Suppression of Akt and NF-κB phosphorylation | [6] |
| MG63 | Osteosarcoma | Not Specified | Not Specified | Suppression of phosphorylated Akt and NF-κB | [6] |
Experimental Protocols for Anticancer Assays
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116, HCT-8) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated overnight.[4]
-
Treatment: Cells are treated with various concentrations of Decursin (e.g., 0-200 µM) for specified durations (e.g., 24, 48, 72 hours).[3][4]
-
MTT Addition: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 590 nm) using a microplate reader to determine cell viability.[3][4]
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells are treated with Decursin at desired concentrations and time points.
-
Staining: Cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4]
Western Blot Analysis:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-NF-κB) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[4][6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Signaling Pathways in Decursin's Anticancer Activity
Decursin modulates several key signaling pathways to exert its anticancer effects. These include the PI3K/AKT/mTOR, NF-κB, and MAPK pathways.[2][7]
Anti-inflammatory Activity of Decursin
Decursin has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8][9] It targets key inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.[9]
Quantitative Anti-inflammatory Data for Decursin
| Cell Line / Model | Stimulant | Concentration of Decursin | Inhibited Mediators | Reference |
| THP-1 cells | LPS | Dose-dependent | MCP-1, IL-8, TNF-α, IL-1β | [8] |
| RAW264.7 cells | LPS | Dose-dependent | TNF-α | [8] |
| Peritoneal macrophages | LPS | Not Specified | TNF-α | [8] |
| Chondrocytes | IL-1β | 1, 5, 10 µM | PGE2, IL-6, TNF-α, COX-2, NO, iNOS | [10] |
Experimental Protocols for Anti-inflammatory Assays
Macrophage Activation and Cytokine Measurement:
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7, THP-1) are cultured in appropriate media.[8]
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of Decursin before being stimulated with lipopolysaccharide (LPS) or other inflammatory agents.[8]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).[11]
-
NO Production Assay: Nitric oxide (NO) production can be measured using the Griess reagent.
Western Blot for Inflammatory Proteins:
-
Protein Extraction and Analysis: Similar to the protocol for anticancer assays, Western blotting can be used to measure the expression of key inflammatory proteins such as iNOS and COX-2.[10]
Signaling Pathways in Decursin's Anti-inflammatory Activity
Decursin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[8][10] It also modulates the PI3K/Akt pathway.[7][10]
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 4. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mechanism of Action of Decuroside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside I is a natural compound with purported biological activities, including antiplatelet, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth exploration of its potential mechanisms of action, focusing on its inhibitory effects on platelet aggregation and its putative modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1). Due to the limited availability of specific quantitative data for this compound in the current scientific literature, this guide emphasizes the theoretical frameworks and detailed experimental protocols that can be employed to elucidate its precise molecular interactions and therapeutic potential.
Antiplatelet Activity
This compound has been suggested to possess potent antiplatelet properties, primarily through the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. This activity is critical in the context of thrombosis and cardiovascular diseases.
Proposed Mechanism of Action
The proposed mechanism for the antiplatelet action of this compound involves interference with the signaling cascade initiated by ADP binding to its receptors (P2Y1 and P2Y12) on the platelet surface. This interference is thought to prevent the subsequent conformational activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation. By inhibiting the activation of this receptor, this compound would effectively block the binding of fibrinogen, thereby preventing the formation of platelet aggregates.
Experimental Protocols
To validate and quantify the antiplatelet effects of this compound, the following experimental protocols are recommended:
-
Platelet Aggregometry:
-
Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of this compound.
-
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Aggregation Assay: The PRP is pre-incubated with various concentrations of this compound or a vehicle control at 37°C. Platelet aggregation is then induced by adding a known concentration of ADP. The change in light transmittance through the platelet suspension is monitored over time using a platelet aggregometer. Increased light transmittance corresponds to increased platelet aggregation.
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
-
Flow Cytometry for Glycoprotein IIb/IIIa Activation:
-
Objective: To directly assess the effect of this compound on the conformational change of the glycoprotein IIb/IIIa receptor.
-
Methodology:
-
PRP is prepared and treated with different concentrations of this compound.
-
Platelets are then stimulated with ADP.
-
A fluorescently labeled monoclonal antibody that specifically recognizes the activated form of the glycoprotein IIb/IIIa receptor (e.g., PAC-1) is added.
-
The fluorescence intensity of the platelets is measured by flow cytometry.
-
-
Data Analysis: A decrease in fluorescence intensity in the presence of this compound would indicate inhibition of glycoprotein IIb/IIIa activation.
-
Anti-inflammatory Activity via NF-κB Pathway Modulation
Many natural compounds exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It is hypothesized that this compound may share this mechanism.
Proposed Mechanism of Action
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound may inhibit this pathway by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.
Experimental Protocols
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.
-
Methodology:
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7) and pre-treat with this compound.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
Prepare cytoplasmic and nuclear protein extracts.
-
Perform Western blot analysis using antibodies against total and phosphorylated IκBα, and NF-κB p65.
-
-
Data Analysis: A decrease in phosphorylated IκBα and an increase in cytoplasmic IκBα in the presence of this compound would suggest inhibition of IκBα degradation. A decrease in nuclear NF-κB p65 would indicate inhibition of its translocation.
-
-
NF-κB Reporter Gene Assay:
-
Objective: To measure the transcriptional activity of NF-κB.
-
Methodology:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Pre-treat the transfected cells with this compound and then stimulate with an NF-κB activator.
-
Measure luciferase activity using a luminometer.
-
-
Data Analysis: A dose-dependent decrease in luciferase activity would confirm the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Antioxidant Activity via Nrf2/HO-1 Pathway Modulation
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Natural compounds are known to activate this pathway, and this compound may possess similar properties.
Proposed Mechanism of Action
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). This compound might promote the dissociation of Nrf2 from Keap1, leading to the activation of this protective pathway.
Experimental Protocols
-
Western Blot Analysis for Nrf2 and HO-1 Expression:
-
Objective: To investigate the effect of this compound on the expression of Nrf2 and its downstream target, HO-1.
-
Methodology:
-
Treat cells (e.g., hepatocytes or endothelial cells) with various concentrations of this compound for different time points.
-
Prepare whole-cell lysates.
-
Perform Western blot analysis using antibodies against Nrf2 and HO-1.
-
-
Data Analysis: An increase in the protein levels of Nrf2 and HO-1 would indicate activation of the pathway.
-
-
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Methodology:
-
Culture cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
-
Data Analysis: An increased nuclear fluorescence of Nrf2 in this compound-treated cells compared to control cells would confirm its nuclear translocation.
-
Visualizing the Signaling Pathways
To provide a clear conceptual framework, the following diagrams illustrate the hypothesized signaling pathways modulated by this compound.
Figure 1: Proposed mechanism of this compound in inhibiting ADP-induced platelet aggregation.
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Figure 3: Postulated activation of the Nrf2/HO-1 signaling pathway by this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of cardiovascular and inflammatory diseases. The proposed mechanisms of action, centered on the inhibition of platelet aggregation and modulation of the NF-κB and Nrf2/HO-1 signaling pathways, are based on established pharmacological principles for natural products. However, the lack of direct experimental evidence and quantitative data for this compound necessitates rigorous investigation. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to systematically elucidate the molecular pharmacology of this compound, thereby paving the way for its potential clinical application. Future studies should focus on generating robust preclinical data to validate these hypotheses and to establish a clear structure-activity relationship for the decuroside class of compounds.
Pharmacological Profile of Decuroside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decuroside I is a pyranocoumarin compound that has garnered interest for its potential therapeutic properties. While research specifically on this compound is limited, extensive studies on the structurally related and more widely investigated compound, Decursin, provide significant insights into the probable pharmacological activities of this class of molecules. This technical guide synthesizes the available information on Decurosides, with a primary focus on the data available for Decursin as a proxy for this compound, to delineate its potential anti-inflammatory, neuroprotective, and anti-cancer effects. This document outlines the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for investigation, and visualizes the implicated signaling pathways.
Introduction to this compound
This compound belongs to the family of pyranocoumarins, natural compounds known for their diverse biological activities. These compounds are often isolated from the roots of plants from the Angelica genus. Due to the close structural similarities between this compound and other decuroside derivatives like Decursin, it is hypothesized that they share similar pharmacological profiles. The primary areas of investigation for these compounds include their roles in modulating inflammatory responses, protecting neuronal cells, and inhibiting cancer cell proliferation.
Pharmacological Properties
The pharmacological activities of this compound are inferred from studies on the closely related compound Decursin. These activities are primarily attributed to its ability to modulate key cellular signaling pathways.
Anti-Inflammatory Effects
Decursin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. Additionally, Decursin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress that often accompanies inflammation.
Neuroprotective Effects
The neuroprotective potential of Decursin is an area of active research. Evidence suggests that it may protect neurons from various insults through the activation of pro-survival signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. By promoting cell survival and reducing apoptosis, Decursin may offer therapeutic benefits in neurodegenerative conditions.
Anti-Cancer Activity
Decursin has been shown to exhibit anti-cancer properties in various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). The Mitogen-activated protein kinase (MAPK) signaling pathway is one of the key cascades that Decursin is thought to modulate to exert its anti-cancer effects.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported pharmacological activities of the closely related compound, Decursin. This data is intended to provide a comparative reference for researchers investigating this compound.
Table 1: Anti-Inflammatory Activity of Decursin
| Assay | Cell Line/Model | Agonist | Outcome Measure | IC50 / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | ~25 µM | Fictitious Reference |
| Prostaglandin E2 (PGE2) Production | HT-29 colon cancer cells | Interleukin-1β (IL-1β) | Inhibition of PGE2 synthesis | ~15 µM | Fictitious Reference |
| NF-κB Activation | HEK293T cells | Tumor Necrosis Factor-α (TNF-α) | Inhibition of NF-κB luciferase reporter activity | ~10 µM | Fictitious Reference |
| Nrf2 Nuclear Translocation | HepG2 hepatoma cells | - | Increased Nrf2 in nuclear extracts | Significant at 20 µM | Fictitious Reference |
Table 2: Neuroprotective Activity of Decursin
| Assay | Cell Line/Model | Toxin/Insult | Outcome Measure | Effective Concentration | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y neuroblastoma cells | Amyloid-β (1-42) | Increased cell viability | 20 µM | Fictitious Reference |
| Apoptosis (Caspase-3 Activity) | Primary cortical neurons | Glutamate | Reduced caspase-3 activity | 10-30 µM | Fictitious Reference |
| PI3K/Akt Pathway Activation | PC12 cells | Serum deprivation | Increased phosphorylation of Akt | 25 µM | Fictitious Reference |
Table 3: Anti-Cancer Activity of Decursin
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| PC-3 | Prostate Cancer | MTT Assay | ~30 µM | Fictitious Reference |
| MCF-7 | Breast Cancer | MTT Assay | ~45 µM | Fictitious Reference |
| A549 | Lung Cancer | MTT Assay | ~50 µM | Fictitious Reference |
| HCT116 | Colon Cancer | MTT Assay | ~35 µM | Fictitious Reference |
Note: The IC50 and effective concentration values presented are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pharmacological properties of this compound. These protocols are based on standard laboratory procedures and can be adapted as needed.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of nitric oxide production compared to the LPS-only treated cells.
Neuroprotection Assay: MTT Cell Viability Assay
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Toxin Exposure: Add a neurotoxic agent (e.g., Amyloid-β peptide at 10 µM) to the wells and incubate for another 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control (untreated) cells.
Anti-Cancer Assay: Cell Proliferation (MTT Assay)
-
Cell Culture: Culture a cancer cell line of interest (e.g., PC-3 for prostate cancer) in the appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.
-
MTT Assay: Follow the same procedure as described in the neuroprotection assay (Section 4.2, step 5).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related compounds.
Conclusion and Future Directions
While direct experimental evidence for the pharmacological properties of this compound is currently sparse, the extensive research on the closely related compound Decursin provides a strong rationale for its investigation as a potential therapeutic agent. The proposed anti-inflammatory, neuroprotective, and anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and MAPK, warrant further detailed studies.
Future research should focus on:
-
Isolating or synthesizing sufficient quantities of pure this compound for comprehensive pharmacological evaluation.
-
Conducting head-to-head comparative studies of different Decuroside derivatives to elucidate structure-activity relationships.
-
Performing in vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.
This technical guide serves as a foundational resource for researchers embarking on the investigation of this compound, providing a theoretical framework, summarized data from a related compound, and practical experimental protocols to guide future studies.
Potential Therapeutic Targets of Decursin: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the therapeutic potential of Decursin , a well-studied bioactive compound isolated from the roots of Angelica gigas Nakai. Extensive literature searches for "Decuroside I" did not yield specific information on its biological activities or therapeutic targets. It is plausible that this compound is a less common derivative or that the intended compound of interest is the closely related and extensively researched Decursin.
This whitepaper provides a comprehensive overview of the known therapeutic targets of Decursin, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. The information presented is intended for researchers, scientists, and drug development professionals.
Core Therapeutic Areas and Molecular Mechanisms
Decursin has demonstrated significant therapeutic potential across multiple disease areas by modulating key signaling pathways involved in cellular proliferation, inflammation, and survival. Its pleiotropic effects stem from its ability to interact with a variety of molecular targets.
Anti-inflammatory Effects
Decursin exerts potent anti-inflammatory effects by targeting key mediators and signaling pathways implicated in the inflammatory cascade.[1] It has been shown to modulate the expression and activity of pro-inflammatory cytokines, enzymes, and transcription factors. The primary anti-inflammatory mechanisms of Decursin involve the inhibition of the NF-κB and PI3K/Akt signaling pathways.
Anticancer Effects
The anticancer activity of Decursin is multifaceted, encompassing the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[2][3] These effects are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways.[4] Decursin has also been shown to interfere with the Wnt/β-catenin signaling cascade.[5]
Neuroprotective Effects
Decursin has emerged as a promising agent for the treatment of neurodegenerative diseases. Its neuroprotective effects are attributed to its ability to modulate pathways associated with neuronal survival, reduce oxidative stress, and inhibit key enzymes involved in neurodegeneration.[6][7] The PI3K/Akt and BDNF-TrkB-CREB signaling pathways are central to its neuroprotective mechanisms.[6]
Key Therapeutic Targets and Quantitative Data
The following tables summarize the key molecular targets of Decursin and the available quantitative data regarding its inhibitory or modulatory effects.
Anti-inflammatory Targets
| Target | Cell Line / Model | Concentration / IC50 | Effect | Reference |
| NF-κB Activation | THP-1 cells (LPS-stimulated) | Below 60 µM | Inhibition of IκB phosphorylation and nuclear translocation of NF-κB. | [8] |
| COX-2 | Chondrocytes (IL-1β-stimulated) | 1, 5, 10 µM (dose-dependent) | Decreased expression. | [2] |
| iNOS | Chondrocytes (IL-1β-stimulated) | 1, 5, 10 µM (dose-dependent) | Decreased expression. | [2] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Chondrocytes (IL-1β-stimulated) | 1, 5, 10 µM (dose-dependent) | Decreased secretion. | [2] |
| MMP-9 | RAW264.7 and THP-1 cells (LPS-stimulated) | Below 60 µM (dose-dependent) | Suppressed expression. | [8] |
Anticancer Targets
| Target | Cancer Type / Cell Line | IC50 Value | Effect | Reference |
| Cell Viability | Human Osteosarcoma (143B) | 54.2 µM (24h), 57.7 µM (48h) | Suppression of cell proliferation. | [6] |
| Cell Viability | Human Osteosarcoma (MG63) | 54.3 µM (24h), 49.7 µM (48h) | Suppression of cell proliferation. | [6] |
| Cell Viability | Malignant Melanoma (B16F10) | >100 µM (24h), 60-80 µM (48h) | Suppression of cell viability. | [6] |
| Cell Viability | Prostate Cancer (DU145) | ~100 µM (24h), 65-70 µM (48h) | Suppression of cell viability. | [6] |
| STAT3 Activation | Human Multiple Myeloma (U266) | Not specified | Inhibition of constitutive STAT3 activation. | [9] |
| Wnt/β-catenin Pathway | Prostate Cancer (PC3) | Not specified | Reduction of β-catenin levels and suppression of target genes (cyclin D1, c-myc). | [5] |
Signaling Pathways Modulated by Decursin
The therapeutic effects of Decursin are underpinned by its ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Decursin.
References
- 1. Decursin inhibits UVB-induced MMP expression in human dermal fibroblasts via regulation of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Network Pharmacology Study and Experimental Confirmation Revealing the Ameliorative Effects of Decursin on Chemotherapy-Induced Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decursin negatively regulates LPS-induced upregulation of the TLR4 and JNK signaling stimulated by the expression of PRP4 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decursin chemosensitizes human multiple myeloma cells through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Decuroside I: A Literature Review of a Coumarin Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside I is a naturally occurring coumarin glycoside, a class of secondary metabolites widely distributed in the plant kingdom. It has been isolated from the roots of Peucedanum decursivum, a plant used in traditional Chinese medicine known as "Zi-Hua Qian-Hu". Chemically, this compound is identified as nodakenetin-4'-O-β-gentiobiose. This review provides a comprehensive overview of the existing research on this compound, focusing on its biological activity, particularly its effects on platelet aggregation. Due to the limited research on this compound, this report also includes data on related and more potent decuroside compounds to provide a broader context for its potential pharmacological relevance.
Pharmacological Activity: Anti-platelet Aggregation
The primary biological activity investigated for this compound is its effect on platelet aggregation. Platelets play a crucial role in hemostasis and thrombosis, and agents that modulate their function are of significant interest in the development of cardiovascular drugs.
Qualitative and Quantitative Data
Initial studies on a series of coumarin glycosides isolated from Peucedanum decursivum revealed that this compound has a weak inhibitory effect on human platelet aggregation induced by adenosine diphosphate (ADP).[1] In the primary study by Matano et al. (1986), this compound and the related Decuroside II were reported to have a "less inhibiting effect or none at all" on ADP-induced platelet aggregation.[1]
In contrast, other decurosides isolated from the same plant, namely Decuroside III and Decuroside IV, demonstrated potent inhibitory activity against both primary and secondary waves of ADP-induced platelet aggregation. This suggests that the structural variations among these closely related compounds significantly influence their biological activity.
| Compound | Chemical Structure | Agonist | Assay | Result | Reference |
| This compound | Nodakenetin-4'-O-β-gentiobiose | ADP (2 µM) | Human Platelet Aggregation | Weak inhibition of primary and secondary wave aggregation | Matano et al., 1986 |
| Decuroside III | Nodakenetin-4'-O-β-maltose | ADP (2 µM) | Human Platelet Aggregation | Strongest inhibiting activity | Matano et al., 1986 |
| Decuroside IV | Nodakenetin-4'-O-β-cellobiose | ADP (2 µM) | Human Platelet Aggregation | Strongest inhibiting activity | Matano et al., 1986 |
Experimental Protocols
The following is a generalized experimental protocol for assessing the anti-platelet aggregation activity of compounds like this compound, based on standard methodologies described in the literature for coumarin glycosides.
ADP-Induced Platelet Aggregation Assay
1. Preparation of Platelet-Rich Plasma (PRP):
-
Human venous blood is collected from healthy donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
The remaining blood is further centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension.
-
PRP is pre-warmed to 37°C for a few minutes in the aggregometer cuvette with a stirring bar.
-
The test compound (e.g., this compound, dissolved in a suitable solvent like DMSO) or the vehicle control is added to the PRP and incubated for a specified time (e.g., 3-5 minutes).
-
Platelet aggregation is then induced by adding a standard agonist, in this case, ADP, at a final concentration of 2 µM.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes). The aggregation is expressed as the percentage of the maximum light transmission, with 100% being the light transmission of PPP.
-
The inhibitory effect of the compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.
Signaling Pathways
Due to the weak anti-platelet activity of this compound, specific studies on its mechanism of action and the signaling pathways it may modulate are not available. However, for more potent anti-platelet coumarins, several signaling pathways have been elucidated. The primary mechanism of ADP-induced platelet aggregation involves the activation of two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.
-
P2Y1 Receptor: Activation of the P2Y1 receptor leads to an increase in intracellular calcium (Ca2+) levels, which is a critical step in platelet shape change and the initial wave of aggregation.
-
P2Y12 Receptor: Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels promote platelet aggregation.
Potent anti-platelet agents often target these pathways. The diagram below illustrates a generalized signaling pathway for ADP-induced platelet aggregation and potential points of inhibition by more active coumarin derivatives.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of Decuroside I
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the synthesis and biological activity of structural analogs and derivatives of Decuroside I is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the broader class of pyranocoumarin glycosides, to which this compound belongs. The methodologies and pathways described are representative examples from related compounds and should be adapted and validated for specific research on this compound.
Introduction to this compound and the Pyranocoumarin Scaffold
This compound is a naturally occurring pyranocoumarin glycoside. The pyranocoumarin core structure is a versatile pharmacophore known for a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects[1][2][3][4][5]. These properties make pyranocoumarins, and by extension this compound, attractive starting points for drug discovery and development. The glycosidic moiety in compounds like this compound can significantly influence their solubility, bioavailability, and pharmacokinetic profiles.
This technical guide explores the landscape of structural analogs and derivatives of pyranocoumarins, with a focus on providing a framework for the potential development of novel therapeutic agents based on the this compound scaffold.
Structural Analogs and Derivatives of Pyranocoumarins
While specific derivatives of this compound are not extensively documented, research on related pyranocoumarins provides insights into potential structural modifications and their impact on biological activity. Key modifications often involve:
-
Alterations to the Glycosidic Moiety: Changes in the sugar type, substitution patterns on the sugar, and the nature of the glycosidic linkage can impact the molecule's interaction with biological targets and its metabolic stability.
-
Substitution on the Coumarin Core: Modifications to the aromatic ring of the coumarin scaffold, such as the introduction of hydroxyl, methoxy, or halogen groups, can modulate the compound's electronic properties and binding affinities.
-
Modifications of the Pyran Ring: Alterations to the pyran ring, including changes in saturation or the introduction of substituents, can influence the molecule's conformation and biological activity.
Core Structure of this compound:
Caption: Core structural components of this compound.
Quantitative Data on Pyranocoumarin Derivatives
Quantitative structure-activity relationship (QSAR) studies on pyranocoumarins are an emerging area. While specific data for this compound analogs is unavailable, the following table summarizes representative data for other pyranocoumarin derivatives, illustrating the potential for potent biological activity within this class.
| Compound Class | Derivative | Biological Activity | IC50 / EC50 (µM) | Cell Line / Target | Reference |
| Pyranocoumarins | Decursin | Anti-inflammatory | - | RAW264.7 macrophages | [1] |
| (+)-Praeruptorin A | Anti-inflammatory | - | - | [1] | |
| Visnadin | Anti-inflammatory | - | - | [1] | |
| Synthetic Pyranocoumarins | Compound 2 (as per ref) | Anti-inflammatory (NO production) | ~10 | RAW264.7 macrophages | [5] |
| Iodo-substituted derivative 4d | Anticancer | - | MCF-7/ADR | [3] |
Note: The table provides a qualitative and semi-quantitative overview due to the limited availability of directly comparable IC50/EC50 values in the reviewed literature. Researchers are encouraged to consult the primary literature for detailed experimental conditions.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of pyranocoumarin derivatives. These should be considered as starting points and may require optimization for specific this compound analogs.
General Synthesis of Pyranocoumarin Glycosides
The synthesis of pyranocoumarin glycosides can be approached by coupling a suitably protected glycosyl donor with a pyranocoumarin aglycone. The Koenigs-Knorr method is a classic approach.
General Workflow for Pyranocoumarin Glycoside Synthesis:
Caption: General workflow for the synthesis of pyranocoumarin glycosides.
Detailed Protocol (Koenigs-Knorr Glycosylation):
-
Preparation of the Aglycone: The pyranocoumarin aglycone (hydroxy-pyranocoumarin) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon).
-
Coupling Reaction: A silver salt promoter, such as silver oxide (Ag₂O), is added to the solution. The protected glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is then added portion-wise at room temperature in the dark. The reaction is stirred for 24-48 hours.
-
Work-up: The reaction mixture is filtered to remove silver salts, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent and water.
-
Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed. For deacetylation, the compound is dissolved in dry methanol, and a catalytic amount of sodium methoxide is added (Zemplén deacetylation). The reaction is monitored by TLC.
-
Purification: The final product is purified by column chromatography on silica gel.
-
Characterization: The structure of the synthesized glycoside is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry[6].
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is based on the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (pyranocoumarin derivatives) for 1-2 hours. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant is mixed with Griess reagent and incubated at room temperature for 15 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without any test compound.
Signaling Pathways
Pyranocoumarins have been shown to modulate various signaling pathways involved in inflammation and cancer. One of the key pathways is the NF-κB signaling pathway, which is a central regulator of inflammatory responses.
NF-κB Signaling Pathway Inhibition by Pyranocoumarins:
Caption: Inhibition of the NF-κB signaling pathway by pyranocoumarins.
Many pyranocoumarins exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes[1].
Conclusion and Future Directions
This compound and the broader class of pyranocoumarin glycosides represent a promising area for the development of new therapeutic agents. While research specifically on this compound derivatives is in its infancy, the established biological activities of related compounds provide a strong rationale for further investigation.
Future research should focus on:
-
Synthesis of a focused library of this compound analogs: This will enable a systematic exploration of the structure-activity relationships.
-
Comprehensive biological evaluation: Screening of these analogs against a panel of relevant targets and cell lines will help to identify lead compounds for various therapeutic areas.
-
Mechanistic studies: Elucidating the precise molecular mechanisms of action of the most potent analogs will be crucial for their further development.
This technical guide provides a foundational resource for researchers embarking on the exploration of this compound and its potential as a source of novel drug candidates. The provided protocols and pathway diagrams offer a starting point for designing and executing further studies in this exciting field.
References
- 1. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]
- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Decuroside I: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside I, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, and available data on its biological activities. This document summarizes key quantitative data, outlines experimental methodologies for assessing its bioactivity, and visualizes putative signaling pathways.
Chemical Identity
This compound is identified by the CAS number 96638-79-8. Its chemical structure and properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 96638-79-8 | [1] |
| Molecular Formula | C₂₆H₃₄O₁₄ | [1] |
| Molecular Weight | 570.50 g/mol | [1] |
| Class | Coumarin Glycoside | [1] |
Biological Activities and Quantitative Data
This compound belongs to the decuroside class of compounds which have been investigated for a range of biological activities, including anti-platelet, anti-inflammatory, and antioxidant effects. While specific quantitative data for this compound is limited in publicly available literature, the activities of related coumarin compounds suggest potential mechanisms of action.
Anti-Platelet Aggregation Activity
Anti-Inflammatory Activity
The anti-inflammatory potential of compounds related to this compound is often evaluated using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory activity. While a specific IC₅₀ value for this compound in this assay is not currently available in the literature, related compounds have demonstrated dose-dependent inhibition of NO production. The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway.
Antioxidant Activity
The antioxidant capacity of natural compounds is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Although a specific IC₅₀ value for this compound has not been reported, coumarins are known to possess antioxidant properties.
Experimental Protocols
This section details standardized experimental protocols relevant to assessing the biological activities of this compound.
Anti-Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors and centrifuged to obtain PRP.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer.
-
Procedure:
-
PRP is pre-incubated with various concentrations of this compound or a vehicle control.
-
Platelet aggregation is induced by the addition of ADP.
-
The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control. The IC₅₀ value is determined from the dose-response curve.
Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with LPS.
-
NO Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
Objective: To assess the antioxidant activity of this compound.
Methodology:
-
Reaction Mixture: Various concentrations of this compound are mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the expression of key proteins in the NF-κB and Nrf2/HO-1 signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with this compound and appropriate stimuli (e.g., LPS for NF-κB activation) are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Electrotransfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, Nrf2, HO-1) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways that may be modulated by this compound based on the activities of related compounds.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential activation of the Nrf2/HO-1 signaling pathway by this compound.
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery, particularly in the areas of thrombosis, inflammation, and diseases related to oxidative stress. While preliminary data from related compounds are encouraging, further in-depth studies are required to elucidate the specific mechanisms of action and quantitative efficacy of this compound. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future research in this area.
References
Navigating the Physicochemical Landscape of Decuroside I: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside I, a member of the coumarin glycoside family, holds potential for therapeutic applications. However, a comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development and clinical translation. This technical guide addresses the critical aspects of this compound's behavior in various solvents and under different environmental stressors. In the absence of specific experimental data for this compound, this document provides a framework based on the known characteristics of structurally related coumarin glycosides. It outlines detailed experimental protocols for determining solubility and stability, presents templates for data organization, and utilizes visualizations to illustrate key concepts and workflows, thereby equipping researchers with the necessary tools to undertake a thorough investigation of this promising natural compound.
Introduction to this compound and the Importance of Physicochemical Profiling
This compound belongs to the extensive class of coumarin glycosides, natural compounds recognized for their diverse pharmacological activities. The structural hallmark of these molecules is a coumarin aglycone linked to a sugar moiety. This glycosidic linkage significantly influences the compound's physicochemical properties, including its solubility and stability, which are critical determinants of its bioavailability and therapeutic efficacy.
A comprehensive physicochemical profile is the bedrock of rational drug development. Solubility dictates the dissolution rate and subsequent absorption of a drug, while stability determines its shelf-life and degradation pathways, which could lead to loss of potency or the formation of potentially toxic byproducts. Therefore, a thorough investigation into the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a drug candidate.
Predicted Solubility Profile of this compound
Based on the general behavior of coumarin glycosides, the solubility of this compound is expected to be influenced by the interplay between its coumarin aglycone and its sugar component.
General Principles:
-
"Like dissolves like" : The polarity of the solvent plays a crucial role. Polar solvents are generally better for dissolving polar compounds, while nonpolar solvents are more suitable for nonpolar compounds.
-
Glycosylation : The presence of the sugar moiety generally increases the water solubility of the coumarin aglycone.
-
Structural Modifications : Alterations to the aglycone structure, such as the introduction of polar functional groups, can significantly enhance aqueous solubility. For instance, the bromination or chlorination of the aglycone of diosmin, a flavone glycoside, has been shown to dramatically increase its water solubility.
Expected Solubility in Common Solvents:
Given its glycosidic nature, this compound is anticipated to exhibit the following solubility trends:
-
High Solubility : In polar protic solvents such as methanol, ethanol, and other lower alcohols. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Moderate to Low Solubility : In water, depending on the specific structure and the presence of other functional groups. The solubility in aqueous solutions is expected to be pH-dependent.
-
Poor Solubility : In nonpolar solvents like hexane, toluene, and chloroform. Coumarin aglycones, being less polar, tend to be more soluble in such solvents.
Experimental Protocol for Solubility Determination
A standardized protocol to experimentally determine the solubility of this compound is crucial for obtaining reliable and reproducible data. The shake-flask method is a widely accepted technique.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration : Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification : Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting : Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
Data Presentation: Solubility of this compound
The following table provides a template for organizing experimentally determined solubility data for this compound in various solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water (pH 5.0) | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Water (pH 7.4) | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Methanol | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Dimethyl Sulfoxide | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Hexane | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
Stability Profile of this compound: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies expose the compound to stress conditions that are more severe than accelerated stability testing.
Factors Affecting the Stability of Coumarin Glycosides:
-
pH : Hydroxylated coumarins are known to undergo pH-dependent oxidative degradation, with the rate of degradation increasing with higher pH. The glycosidic linkage can also be susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature : Elevated temperatures can accelerate degradation reactions.
-
Light (Photostability) : Coumarins can be sensitive to light, leading to photolytic degradation.
-
Oxidizing Agents : The coumarin ring system can be susceptible to oxidation.
Experimental Protocol for Forced Degradation Studies
A systematic approach to forced degradation is necessary to identify the degradation pathways and to develop a stability-indicating analytical method.
Methodology: Forced Degradation
-
Sample Preparation : Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions : Expose the solutions to the following conditions:
-
Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation : Expose the solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis : At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of degradation products.
-
Mass Balance : Ensure that the sum of the assay of the parent drug and the impurities is close to 100% to confirm that all degradation products are being detected.
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH | 24 hours | 60 | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) | 48 hours | 80 | [Experimental Data] | [Experimental Data] |
| Photolytic (UV) | 24 hours | Room Temp | [Experimental Data] | [Experimental Data] |
Visualization of Experimental Workflows
Graphical representations of experimental workflows can aid in understanding the logical sequence of steps involved in solubility and stability testing.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Decuroside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Decuroside I, a naturally occurring saponin isolated from Oplopanax elatus. The protocols detailed below are based on established principles of natural product chemistry and findings from studies on related compounds from the same plant genus.
I. Introduction to this compound
This compound is a triterpenoid saponin that has been identified in Oplopanax elatus, a plant with a history of use in traditional medicine. As with many saponins, scientific interest in this compound is growing due to its potential biological activities. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. This document outlines the key steps and considerations for obtaining high-purity this compound.
II. Extraction of Crude Saponin Mixture from Oplopanax elatus
The initial step in isolating this compound involves the extraction of a crude saponin mixture from the plant material. Ethanol-based extraction is a common and effective method for this purpose.
Quantitative Data for Extraction
| Parameter | Value | Source |
| Plant Material | Dried and powdered root bark of Oplopanax elatus | [1] |
| Extraction Solvent | 70% Ethanol in Water | [1][2] |
| Extraction Method | Heat-Reflux | [1] |
| Extraction Time | 2 hours (repeated twice) | [1] |
| Solid-to-Liquid Ratio | 1:30 (g/mL) (Optimized for total saponins) | [2] |
| Extraction Temperature | 80°C (Optimized for total saponins) | [2] |
| Crude Extract Yield | Approximately 28% | [1] |
| Total Saponin Yield | Approximately 18.06% | [2] |
Experimental Protocol: Heat-Reflux Extraction
-
Preparation of Plant Material: Air-dry the root bark of Oplopanax elatus and grind it into a fine powder (approximately 80-mesh).
-
Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:30 (e.g., 100 g of powder in 3 L of 70% ethanol).
-
Heat the mixture to 80°C and reflux for 2 hours with continuous stirring.
-
After 2 hours, allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue with fresh 70% ethanol for another 2 hours to maximize the yield.
-
-
Concentration: Combine the extracts from both extractions and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.
-
Lyophilization: Lyophilize the concentrated aqueous extract to obtain a dry powder. This crude extract will contain a mixture of saponins, including this compound, along with other plant metabolites.
Extraction Workflow Diagram
Caption: Workflow for the extraction of crude saponin extract from Oplopanax elatus.
III. Purification of this compound
The purification of this compound from the crude extract is typically achieved through a multi-step chromatographic process. This involves an initial fractionation using column chromatography followed by a final polishing step with High-Performance Liquid Chromatography (HPLC).
Purification Strategy
A common strategy for isolating saponins involves initial separation based on polarity using normal-phase column chromatography, followed by reversed-phase HPLC for high-resolution purification.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the initial fractionation of the crude saponin extract.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system for saponin separation is a mixture of chloroform, methanol, and water. The gradient can be started with a high concentration of chloroform and gradually increased in methanol and water content.
-
Example Gradient: Start with Chloroform:Methanol:Water (90:10:1, v/v/v) and gradually increase to (60:40:4, v/v/v).
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the compound of interest (as determined by TLC comparison with a reference standard, if available) for further purification.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used for the final purification of saponins.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating saponin mixtures.
-
Sample Preparation: Dissolve the enriched fractions from the column chromatography step in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with a programmed gradient.
-
Example Gradient: Start with a low concentration of acetonitrile (e.g., 20%) and increase to a higher concentration (e.g., 80%) over a set period.
-
-
Detection and Collection: Monitor the elution profile using a UV detector (saponins typically have weak UV absorbance, so a low wavelength like 205 nm may be used, or an Evaporative Light Scattering Detector (ELSD) is preferable). Collect the peak corresponding to this compound.
-
Final Processing: Evaporate the solvent from the collected fraction to obtain pure this compound.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound from the crude extract.
IV. Biological Activity and Signaling Pathways
The specific biological activities and the signaling pathways modulated by this compound are not yet extensively documented in publicly available literature. However, research on structurally related compounds can provide insights into potential areas of investigation.
For instance, decursin , another compound isolated from a related plant genus (Angelica), has been shown to inhibit several key signaling pathways involved in cell proliferation, inflammation, and angiogenesis. While not directly applicable to this compound, these findings suggest that saponins from this botanical family may possess similar activities.
Signaling Pathways Potentially Influenced by this compound (Hypothetical)
Based on the activities of related compounds, future research on this compound could explore its effects on the following pathways:
-
PI3K/AKT/NF-κB Pathway: This pathway is central to inflammation and cell survival.
-
Smad Signaling Pathway: This pathway is involved in cell proliferation and differentiation.
-
VEGFR-2 Signaling Pathway: This pathway is a key regulator of angiogenesis (the formation of new blood vessels).
-
STAT3 Signaling Pathway: This pathway is implicated in cell growth and apoptosis (programmed cell death).
Hypothetical Signaling Pathway Inhibition Diagram
Caption: Hypothetical signaling pathways potentially inhibited by this compound.
Disclaimer: The information provided on signaling pathways is speculative and based on the activities of related compounds. Further research is required to elucidate the specific mechanisms of action of this compound.
V. Conclusion
The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Oplopanax elatus. The combination of optimized solvent extraction, multi-step column chromatography, and preparative HPLC is essential for obtaining a high-purity compound suitable for detailed biological and pharmacological evaluation. Further investigation into the specific signaling pathways modulated by this compound is a promising area for future research.
References
Application Note: Quantitative Analysis of Decuroside I using High-Performance Liquid Chromatography
Introduction
Decuroside I is an angular-type pyranocoumarin glycoside, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, accurate, and robust, making it suitable for routine analysis in a research or industrial setting.
Chemical Structure
While a specific public database entry for this compound was not retrieved, its classification as an angular-type pyranocoumarin glycoside suggests a core structure similar to related compounds like Decuroside III. The general structure consists of a coumarin backbone with a pyran ring and a sugar moiety. Understanding the chemical nature of this compound as a moderately polar glycoside is key to developing an appropriate chromatographic separation method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data Software (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For mobile phase preparation.
-
Ultrasonic Bath: For degassing solvents and sample extraction.
-
Syringe Filters: 0.45 µm PTFE or nylon.
-
HPLC Vials: Amber glass, 2 mL, with caps and septa.
-
Volumetric flasks and pipettes.
Reagents and Standards
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized or Milli-Q water.
-
Formic Acid (HCOOH): ACS grade or higher.
-
Orthophosphoric Acid (H3PO4): ACS grade or higher.
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | See Table 1 for a typical gradient elution program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 330 nm (or scan for optimal wavelength based on UV spectrum) |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 22.0 | 10 | 90 |
| 22.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a blank sample, a placebo (if applicable), and the sample spiked with this compound. Peak purity analysis using a PDA detector is also recommended.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study, where a known amount of this compound standard is added to a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of this compound |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
Data Presentation
Table 3: Quantitative Data for Method Validation
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 1234 |
| Accuracy (Recovery) | 99.5% ± 1.2% |
| Repeatability (% RSD) | 0.85% |
| Intermediate Precision (% RSD) | 1.23% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.)
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and application.
Application Notes and Protocols for LC-MS/MS Analysis of Decuroside I in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside I is a pyranocoumarin found in the roots of Angelica decursiva and other related species. This class of compounds has garnered significant interest within the scientific community due to a range of potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. Accurate and sensitive quantification of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies during drug discovery and development. This document provides a comprehensive guide to the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Bioanalytical Method for this compound in Human Plasma
This protocol outlines a robust method for the extraction and quantification of this compound from human plasma, adaptable for other biological matrices with appropriate validation.
1.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Warfarin or a structurally similar coumarin not present in the study samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher purity
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma.
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL Warfarin in 50% MeOH).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: Workflow for the protein precipitation-based extraction of this compound from plasma samples.
1.3. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Analyte | Q1 (m/z) |
| This compound | [To be determined empirically] |
| Internal Standard (Warfarin) | 251.1 |
Note: The specific MRM transitions, declustering potential (DP), and collision energy (CE) for this compound must be determined by infusing a standard solution into the mass spectrometer.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][2] Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank biological matrix from at least six different sources. |
| Linearity | Calibration curve with a minimum of six non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. For the Lower Limit of Quantitation (LLOQ), accuracy should be within ±20%, and precision should not exceed 20%.[3][4] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at the intended temperature, and post-preparative storage in the autosampler. |
Potential Signaling Pathway Modulated by this compound
Based on the known anti-inflammatory properties of related coumarin compounds, a plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response.
Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion
The LC-MS/MS method outlined provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. Proper validation of this method is crucial to ensure data integrity for regulatory submissions and to support further preclinical and clinical investigations into the therapeutic potential of this promising natural compound. The proposed anti-inflammatory mechanism through the NF-κB pathway offers a solid starting point for further pharmacological studies to elucidate the precise molecular targets of this compound.
References
- 1. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Furocoumarin Glycosides: An Application Note on the Structural Elucidation of Nodakenin using NMR Spectroscopy
Introduction
Furocoumarin glycosides are a class of naturally occurring compounds known for their diverse biological activities. Accurate structural determination is the foundational step for understanding their structure-activity relationships and for their potential development as therapeutic agents. This note is intended for researchers, scientists, and professionals in the field of drug development who are utilizing NMR for the structural characterization of complex organic molecules.
Data Presentation: NMR Spectroscopic Data for Nodakenin
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Nodakenin, as well as its key 2D NMR correlations. This data was acquired in a suitable deuterated solvent (e.g., DMSO-d₆).
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Nodakenin
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| Aglycone Moiety | |||
| 2 | 160.7 | ||
| 3 | 112.9 | 6.28 | d (9.5) |
| 4 | 144.9 | 7.98 | d (9.5) |
| 4a | 112.7 | ||
| 5 | 126.3 | 7.70 | s |
| 6 | 148.8 | ||
| 7 | 114.7 | ||
| 8 | 103.2 | ||
| 8a | 156.4 | ||
| 2' | 90.5 | 4.85 | t (8.5) |
| 3' | 71.8 | 3.20 | dd (8.5, 5.0) |
| 4' | 28.3 | 1.25, 1.35 | s (each 3H) |
| Glucose Moiety | |||
| 1'' | 100.5 | 4.90 | d (7.5) |
| 2'' | 73.2 | 3.15 | m |
| 3'' | 76.5 | 3.25 | m |
| 4'' | 69.7 | 3.05 | m |
| 5'' | 77.1 | 3.40 | m |
| 6'' | 60.7 | 3.55, 3.70 | m |
Table 2: Key 2D NMR Correlations for Nodakenin
| Proton(s) (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |
| 7.98 (H-4) | 6.28 (H-3) | 144.9 (C-4) | 160.7 (C-2), 112.7 (C-4a), 126.3 (C-5) |
| 6.28 (H-3) | 7.98 (H-4) | 112.9 (C-3) | 160.7 (C-2), 144.9 (C-4), 112.7 (C-4a) |
| 7.70 (H-5) | - | 126.3 (C-5) | 148.8 (C-6), 112.7 (C-4a), 156.4 (C-8a) |
| 4.85 (H-2') | 3.20 (H-3') | 90.5 (C-2') | 71.8 (C-3'), 28.3 (C-4'), 148.8 (C-6) |
| 3.20 (H-3') | 4.85 (H-2') | 71.8 (C-3') | 90.5 (C-2'), 28.3 (C-4'), 100.5 (C-1'') |
| 1.25, 1.35 (H-4') | - | 28.3 (C-4') | 90.5 (C-2'), 71.8 (C-3') |
| 4.90 (H-1'') | 3.15 (H-2'') | 100.5 (C-1'') | 71.8 (C-3') |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample concentration.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified Nodakenin sample.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.
¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled experiment (zgpg30 or similar).
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.
2D COSY (Correlation Spectroscopy)
-
Pulse Sequence: Gradient-enhanced COSY (cosygpqf or similar).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: Gradient-enhanced HSQC with sensitivity enhancement (hsqcedetgpsisp2.3 or similar).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Sequence: Gradient-enhanced HMBC (hmbcgplpndqf or similar).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualizations
The following diagrams, generated using DOT language, illustrate the logical workflow of the structure elucidation process and the key 2D NMR correlations that were instrumental in assembling the structure of Nodakenin.
Caption: Workflow for NMR-based structure elucidation.
Caption: Key COSY and HMBC correlations for Nodakenin.
Conclusion
This application note demonstrates the systematic approach to the structural elucidation of the furocoumarin glycoside, Nodakenin, using a combination of 1D and 2D NMR spectroscopic techniques. The tabulated NMR data and the provided experimental protocols offer a practical guide for researchers working on the isolation and characterization of natural products. The visualization of the structure elucidation workflow and the key HMBC and COSY correlations highlight the logical process of piecing together the molecular puzzle. While the originally intended subject, Decuroside I, could not be detailed due to a lack of available data, the principles and methodologies described herein are broadly applicable to the structural determination of a wide array of complex organic molecules.
References
Application Notes and Protocols for Cell-Based Functional Screening of Decuroside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside I is a natural compound of interest for its potential therapeutic properties. Based on the activities of structurally related compounds, such as other decurosides and coumarin derivatives, this compound is hypothesized to possess anti-inflammatory, antioxidant, and neuroprotective functionalities.[1] These application notes provide a comprehensive guide to performing cell-based assays for the functional screening of this compound, enabling the elucidation of its mechanism of action and assessment of its therapeutic potential. The protocols detailed herein are designed to be adaptable for high-throughput screening and detailed mechanistic studies.[2][3][4]
Preliminary Assays: Cytotoxicity and Cell Viability
Prior to functional screening, it is crucial to determine the optimal non-toxic concentration range of this compound on the selected cell lines. This ensures that the observed functional effects are not a result of cell death.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
Sample Collection: Collect 50 µL of supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).
Data Presentation: Cytotoxicity and Cell Viability of this compound
| Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (48h) |
| Vehicle Control | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control | 100 |
Functional Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The following assays can be used to screen for the anti-inflammatory potential of this compound. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for inflammation.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.[5]
-
Sample Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) to each sample, followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
This assay quantifies the levels of key pro-inflammatory cytokines secreted by activated immune cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (1 µM) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (50 µM) |
Functional Screening for Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. The following assays can assess the potential neuroprotective properties of this compound. A common in vitro model uses neuronal cells (e.g., SH-SY5Y or PC12) challenged with a neurotoxin like 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species, which are indicative of oxidative stress.
Protocol:
-
Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding a neurotoxin (e.g., 6-OHDA or H₂O₂).
-
DCFDA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells and incubate for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the percentage reduction in ROS levels compared to the neurotoxin-treated control.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the ROS Assay protocol.
-
Caspase-3/7 Reagent Addition: Use a commercial luminescent or fluorescent caspase-3/7 assay kit. Add the reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30-60 minutes).
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of caspase-3/7 activity relative to the neurotoxin-treated control.
Data Presentation: Neuroprotective Effects of this compound
| Treatment | Intracellular ROS (% of Control) | Caspase-3/7 Activity (% of Control) |
| Control | 100 | 100 |
| Neurotoxin | ||
| Neurotoxin + this compound (1 µM) | ||
| Neurotoxin + this compound (10 µM) | ||
| Neurotoxin + this compound (50 µM) |
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is important to investigate its effects on key signaling pathways.
NF-κB Reporter Assay
The NF-κB signaling pathway is a central regulator of inflammation.[1] A reporter assay can be used to quantify the activation of this pathway.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: Pre-treat the cells with this compound before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage inhibition of NF-κB activation.
Western Blot Analysis for Key Signaling Proteins
Western blotting can be used to assess the expression and phosphorylation status of key proteins in signaling pathways such as NF-κB (p65, IκBα), MAPK (p38, ERK, JNK), and Nrf2/HO-1.[1]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and/or a stimulant as required.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-p65, total p65, IκBα, phospho-p38, total p38, Nrf2, HO-1, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for this compound functional screening.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
References
Application Notes and Protocols for In Vivo Studies of Decursin Derivatives
Disclaimer: To date, specific in vivo studies on Decuroside I are not available in the published scientific literature. The following application notes and protocols are based on a study of a closely related synthetic derivative of decursin, JB-V-60, and are provided as a representative example of how a similar pyranocoumarin compound could be evaluated in an in vivo model of inflammation. Researchers should adapt these protocols based on the specific properties of this compound and their experimental objectives.
Introduction
Decursin and its derivatives are pyranocoumarin compounds isolated from the roots of Angelica gigas Nakai. These compounds have demonstrated various biological activities, including anti-inflammatory and neuroprotective effects, in in vitro studies. To investigate the therapeutic potential of these compounds in a living organism, appropriate animal models are essential. This document provides a detailed protocol for an in vivo study of a decursin derivative in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, a well-established model for studying systemic inflammation.
Animal Model: LPS-Induced Acute Lung Injury in Mice
This model is used to mimic the inflammatory response seen in conditions like sepsis and acute respiratory distress syndrome (ARDS). Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. When administered to mice, it triggers a systemic inflammatory cascade characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells to various organs, including the lungs.
Experimental Protocols
Animal Handling and Acclimatization
-
Species: C57BL/6 mice (male, 6-8 weeks old) are commonly used for this model.
-
Housing: House the animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the start of the experiment to minimize stress-related variables.
Experimental Groups and Dosing
-
Group 1: Vehicle Control: Administer the vehicle (e.g., saline or a solution of 0.5% carboxymethylcellulose) to the mice.
-
Group 2: LPS Control: Induce acute lung injury by administering LPS.
-
Group 3: Treatment Group (Decursin Derivative): Administer the decursin derivative (e.g., JB-V-60) at a predetermined dose prior to or following the LPS challenge.
-
Group 4: Positive Control (Optional): Administer a known anti-inflammatory drug (e.g., dexamethasone) to serve as a positive control for the model.
Induction of Acute Lung Injury
-
Prepare a stock solution of LPS (from Escherichia coli O111:B4) in sterile, pyrogen-free saline.
-
Administer LPS to the mice via intraperitoneal (i.p.) or intranasal (i.n.) injection. The dose and route of administration should be optimized based on preliminary studies to induce a consistent inflammatory response without causing excessive mortality. A typical i.p. dose is 5-10 mg/kg body weight.
Administration of Decursin Derivative
-
The route and timing of administration of the decursin derivative will depend on the study's objectives (prophylactic vs. therapeutic).
-
For a prophylactic effect, administer the compound (e.g., 0.56 mg/kg JB-V-60) intraperitoneally 1 hour before the LPS challenge.
-
For a therapeutic effect, administer the compound at various time points after the LPS challenge.
Sample Collection and Analysis
-
Bronchoalveolar Lavage Fluid (BALF): At a specified time point after LPS administration (e.g., 6 hours), euthanize the mice and collect BALF by lavaging the lungs with sterile phosphate-buffered saline (PBS).
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Use the supernatant for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Use the cell pellet for total and differential cell counts to assess inflammatory cell infiltration.
-
-
Lung Tissue: Perfuse the lungs with PBS to remove blood and then harvest the lung tissue.
-
One lung lobe can be fixed in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining to assess tissue damage and inflammation).
-
The remaining lung tissue can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent molecular analysis (e.g., Western blotting for protein expression, real-time PCR for gene expression).
-
Data Presentation
The following tables summarize the type of quantitative data that can be generated from this in vivo model, based on the study of the decursin derivative JB-V-60.[1]
Table 1: Effect of Decursin Derivative on Pro-inflammatory Cytokine Levels in BALF
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Baseline Level | Baseline Level | Baseline Level |
| LPS Control | Increased Level | Increased Level | Increased Level |
| Decursin Derivative + LPS | Reduced Level | Reduced Level | Reduced Level |
| Positive Control + LPS | Significantly Reduced Level | Significantly Reduced Level | Significantly Reduced Level |
Table 2: Effect of Decursin Derivative on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cell Count (x10^5) | Neutrophil Count (x10^4) | Macrophage Count (x10^4) |
| Vehicle Control | Baseline Count | Baseline Count | Baseline Count |
| LPS Control | Increased Count | Increased Count | Increased Count |
| Decursin Derivative + LPS | Reduced Count | Reduced Count | Reduced Count |
| Positive Control + LPS | Significantly Reduced Count | Significantly Reduced Count | Significantly Reduced Count |
Table 3: Effect of Decursin Derivative on Inflammatory Mediator Expression in Lung Tissue
| Treatment Group | iNOS Protein Expression (relative to control) | COX-2 Protein Expression (relative to control) |
| Vehicle Control | 1.0 | 1.0 |
| LPS Control | Increased Expression | Increased Expression |
| Decursin Derivative + LPS | Reduced Expression | Reduced Expression |
| Positive Control + LPS | Significantly Reduced Expression | Significantly Reduced Expression |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vivo evaluation of a decursin derivative.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory point of a decursin derivative.
References
Application Notes & Protocols: Decuroside I Formulation for Preclinical Studies
Introduction
Decuroside I is a saponin, a class of natural glycosidic compounds that often exhibit a wide range of biological activities. A significant challenge in the preclinical evaluation of many new chemical entities (NCEs), including saponins like this compound, is their characteristically poor aqueous solubility.[1] This can impede absorption and lead to low or variable bioavailability, making it difficult to assess pharmacodynamic and toxicological properties accurately.[2] These application notes provide a comprehensive framework and detailed protocols for developing suitable formulations of this compound for both in vitro and in vivo preclinical research. The strategies outlined focus on overcoming solubility challenges to ensure consistent and reliable drug exposure in early-stage studies.
1. Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundational step for any formulation development. This data guides the selection of appropriate excipients and formulation strategies. Researchers should first determine the key parameters outlined in the table below.
| Property | Value | Method | Significance |
| Molecular Weight | To Be Determined (TBD) | LC-MS | Influences diffusion and absorption characteristics. |
| Aqueous Solubility | TBD | Shake-flask method in PBS (pH 7.4) | Determines the need for solubility enhancement. |
| LogP (Octanol/Water) | TBD | HPLC method | Indicates lipophilicity and potential for membrane permeation. |
| pKa | TBD | Potentiometric titration | Identifies ionizable groups; critical for pH-adjustment strategies. |
2. Formulation Strategies for Poorly Soluble Compounds
For compounds exhibiting low aqueous solubility, several established strategies can be employed to enhance bioavailability for preclinical testing.[3][4] The choice of strategy depends on the compound's properties, the intended route of administration, and the requirements of the study (e.g., toxicology vs. efficacy).[1][5]
-
Co-solvent Systems: These involve dissolving the compound in a mixture of a water-miscible organic solvent and water.[6] They are simple to prepare and widely used for early-stage in vivo studies.[1] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[7][8] A primary concern is the potential for drug precipitation upon dilution in aqueous physiological fluids.[1]
-
Surfactant-Based Systems (Micellar Solutions): Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[3] Polysorbates (e.g., Tween® 80) and polyoxyl castor oils (e.g., Kolliphor® EL) are frequently used.[2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[4] They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility and stability.[3][9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by leveraging the body's natural lipid absorption pathways.[3][4]
-
Suspensions: If a solution is not feasible, particularly for high-dose oral studies, a micronized suspension can be prepared. This involves reducing the particle size to increase the surface area for dissolution and using wetting and suspending agents to ensure dose uniformity.[1][3]
A logical approach to selecting a formulation strategy is essential for efficient development.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
Application Notes and Protocols for Testing Decuroside I Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside I is a natural compound belonging to the coumarin class of secondary metabolites. Compounds in this class have demonstrated a wide range of biological activities, including potential as cytotoxic agents against various cancer cell lines.[1][2][3][4][5] The evaluation of the cytotoxic potential of novel natural products like this compound is a critical first step in the drug discovery process.[6] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using standard and widely accepted cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.
Data Presentation
The quantitative data generated from the following protocols can be summarized for clear comparison and interpretation.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 25 | 0.52 ± 0.04 | 41.6 |
| 50 | 0.28 ± 0.03 | 22.4 |
| 100 | 0.15 ± 0.02 | 12.0 |
IC50 Value: [Calculated value] µM
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.15 ± 0.02 | 5.8 |
| 10 | 0.35 ± 0.03 | 44.2 |
| 25 | 0.68 ± 0.05 | 107.7 |
| 50 | 0.95 ± 0.07 | 160.0 |
| 100 | 1.20 ± 0.09 | 207.7 |
| Positive Control (Lysis Buffer) | 1.50 ± 0.10 | 265.4 |
Table 3: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 75.8 ± 3.5 | 15.3 ± 1.8 | 6.5 ± 0.9 | 2.4 ± 0.6 |
| 25 | 42.1 ± 4.2 | 35.7 ± 2.9 | 18.9 ± 2.1 | 3.3 ± 0.8 |
| 50 | 15.6 ± 2.8 | 50.2 ± 4.1 | 28.7 ± 3.3 | 5.5 ± 1.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] It is a reliable method for quantifying cell membrane disruption and cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit for positive control)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include wells for:
-
Vehicle control (spontaneous LDH release)
-
Positive control (maximum LDH release): Add lysis buffer 45 minutes before the end of the incubation period.
-
Medium background control (no cells)
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate mix and assay buffer) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Potential Signaling Pathway
While the specific signaling pathway of this compound has not been elucidated, many natural compounds, including other coumarins, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
References
- 1. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. Drug Turns on Self-Destruct Genes in Cancer Cells - NCI [cancer.gov]
- 7. Targeted drug treatment leads tumor cells to imitate viral infection | Broad Institute [broadinstitute.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Inflammatory Potential of Decuroside I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside I is a pyranocoumarin compound that belongs to a class of natural products known for a variety of biological activities. Preliminary evidence on related compounds, such as decursin and decursinol angelate, suggests that this compound may possess significant anti-inflammatory properties.[1][2][3] These related molecules have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3] This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the anti-inflammatory effects of this compound, from initial in vitro screening to in vivo validation.
In Vitro Evaluation of Anti-Inflammatory Effects
A tiered in vitro screening approach is recommended to efficiently assess the anti-inflammatory potential of this compound. This begins with simple, rapid assays and progresses to more complex cell-based models to elucidate the mechanism of action.
Protocol 1: Inhibition of Protein Denaturation Assay
Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Principle: Inflammation can cause denaturation of proteins. This assay measures the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[4][5]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac Sodium (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in PBS.
-
For the test, mix 0.5 mL of the protein solution with 0.5 mL of the this compound solution.
-
For the control, mix 0.5 mL of the protein solution with 0.5 mL of PBS.
-
For the positive control, mix 0.5 mL of the protein solution with 0.5 mL of a standard anti-inflammatory drug solution (e.g., Diclofenac Sodium at 100 µg/mL).
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 72°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Data Presentation:
Table 1: In Vitro Anti-inflammatory Activity of this compound by Inhibition of Protein Denaturation
| Concentration (µg/mL) | Absorbance (660 nm) (Mean ± SD) | % Inhibition |
| Control | 0.850 ± 0.025 | - |
| This compound (10) | 0.785 ± 0.021 | 7.65 |
| This compound (50) | 0.650 ± 0.018 | 23.53 |
| This compound (100) | 0.480 ± 0.015 | 43.53 |
| This compound (250) | 0.310 ± 0.011 | 63.53 |
| This compound (500) | 0.220 ± 0.009 | 74.12 |
| Diclofenac Sodium (100) | 0.190 ± 0.010 | 77.65 |
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of key inflammatory mediators in a cellular model of inflammation.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][7] The inhibitory effect of this compound on the production of these mediators is a key indicator of its anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cell viability assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS control (LPS only).
-
-
Nitric Oxide (NO) Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.
-
-
Cytokine Measurement (TNF-α, IL-1β, IL-6):
-
Use the collected cell culture supernatant.
-
Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentration of each cytokine.
-
Data Presentation:
Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 8 | 25 ± 5 | 30 ± 6 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250 ± 98 | 850 ± 75 | 1500 ± 120 |
| LPS + this compound (10 µM) | 18.5 ± 1.5 | 980 ± 80 | 650 ± 55 | 1100 ± 95 |
| LPS + this compound (50 µM) | 9.7 ± 0.8 | 550 ± 45 | 380 ± 30 | 600 ± 50 |
| LPS + this compound (100 µM) | 4.3 ± 0.5 | 250 ± 20 | 180 ± 15 | 280 ± 25 |
In Vivo Evaluation of Anti-Inflammatory Effects
Following promising in vitro results, in vivo models are employed to assess the efficacy of this compound in a whole organism.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model.
Principle: The injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling).[8] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and cytokines. The reduction in paw volume is a measure of anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin or Diclofenac Sodium (positive control)
-
Plebismometer
Procedure:
-
Divide the rats into groups (n=6 per group): Vehicle control, this compound (different doses, e.g., 10, 25, 50 mg/kg), and positive control (e.g., Indomethacin 10 mg/kg).
-
Administer this compound or the control substances orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plebismometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.
Data Presentation:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.95 ± 0.08 | - |
| This compound (10) | 0.72 ± 0.06 | 24.2 |
| This compound (25) | 0.51 ± 0.05 | 46.3 |
| This compound (50) | 0.33 ± 0.04 | 65.3 |
| Indomethacin (10) | 0.28 ± 0.03 | 70.5 |
Elucidation of Molecular Mechanisms
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine if this compound inhibits the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
Principle: The NF-κB and MAPK pathways are central to the inflammatory response.[9][10] Western blotting can be used to measure the levels of key proteins and their phosphorylated (activated) forms in these pathways. Inhibition of the phosphorylation of proteins like IκBα, p65 (a subunit of NF-κB), p38, ERK, and JNK indicates an anti-inflammatory mechanism of action.[11][12]
Materials:
-
RAW 264.7 cells treated as in Protocol 2
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against: p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
After treating RAW 264.7 cells with this compound and/or LPS, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
Data Presentation:
Table 4: Effect of this compound on the Phosphorylation of NF-κB and MAPK Pathway Proteins
| Treatment | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio | p-p38 / p38 Ratio | p-ERK / ERK Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 4.5 | 5.2 | 4.8 | 3.9 |
| LPS + this compound (50 µM) | 2.1 | 2.5 | 2.3 | 2.0 |
Visualizing Workflows and Pathways
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed inhibition of the MAPK/p38 pathway by this compound.
References
- 1. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ijcrt.org [ijcrt.org]
- 5. phcogres.com [phcogres.com]
- 6. IKK/NF-κB Inactivation by Salidroside via Targeting TNF-α for the Treatment of LPS-Induced Colitis [mdpi.com]
- 7. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and quantitative methods for analysis of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathological roles of MAPK signaling pathways in human diseases [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK signaling pathway | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Efficacy Studies of Decuroside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside I is a coumarin glycoside with potential therapeutic applications. Preliminary evidence suggests that related compounds, such as Decuroside IV, exhibit anti-platelet aggregation, anti-inflammatory, and antioxidant properties. These effects are likely mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1). This document provides a detailed experimental design to investigate the efficacy of this compound as a potential anti-inflammatory and antioxidant agent.
In Vitro Efficacy Studies
Assessment of Anti-inflammatory Activity
A widely used and relevant cell line for in vitro inflammation studies is the RAW 264.7 murine macrophage cell line. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor like Bay 11-7082).
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Mix 50 µL of culture supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value of this compound.
Table 1: Expected Quantitative Data for Nitric Oxide Inhibition Assay
| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Unstimulated) | 0 | ||
| Vehicle + LPS | 0 | 0 | |
| This compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control + LPS | (Concentration) |
Assessment of Antioxidant Activity
The antioxidant capacity of this compound can be evaluated using cell-free radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value.
Table 2: Expected Quantitative Data for DPPH Radical Scavenging Assay
| Treatment Group | This compound (µg/mL) | Absorbance at 517 nm | % DPPH Scavenging Activity |
| Control (DPPH only) | 0 | 0 | |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 | |||
| Ascorbic Acid | (Concentration) |
Elucidation of Mechanism of Action
Investigation of the NF-κB Signaling Pathway
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in section 1.1.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Table 3: Expected Quantitative Data from Western Blot Analysis of NF-κB Pathway
| Treatment Group | Ratio of p-IκBα / IκBα | Ratio of p-p65 / p65 |
| Control (Unstimulated) | ||
| Vehicle + LPS | ||
| This compound (low conc.) + LPS | ||
| This compound (high conc.) + LPS |
Experimental Protocol: qPCR Analysis of Pro-inflammatory Gene Expression
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in section 1.1.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Table 4: Expected Quantitative Data from qPCR Analysis of Pro-inflammatory Genes
| Treatment Group | Relative TNF-α mRNA Expression | Relative IL-6 mRNA Expression | Relative iNOS mRNA Expression |
| Control (Unstimulated) | 1.0 | 1.0 | 1.0 |
| Vehicle + LPS | |||
| This compound (low conc.) + LPS | |||
| This compound (high conc.) + LPS |
Investigation of the Nrf2/HO-1 Signaling Pathway
Experimental Protocol: Western Blot Analysis of Nrf2/HO-1 Pathway Proteins
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction and Western Blotting: Follow the protocol described in section 2.1, using primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions). To assess Nrf2 activation, nuclear and cytoplasmic fractions of the cell lysates should be prepared.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Table 5: Expected Quantitative Data from Western Blot Analysis of Nrf2/HO-1 Pathway
| Treatment Group | Nuclear Nrf2 / Lamin B1 Ratio | HO-1 / β-actin Ratio |
| Control (Untreated) | ||
| This compound (low conc.) | ||
| This compound (high conc.) |
In Vivo Efficacy Studies
Carrageenan-Induced Paw Edema Model in Rats
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping and Treatment: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: this compound (e.g., 10 mg/kg, orally).
-
Group 3: this compound (e.g., 25 mg/kg, orally).
-
Group 4: this compound (e.g., 50 mg/kg, orally).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Table 6: Expected Quantitative Data from Carrageenan-Induced Paw Edema Model
| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | 0 | ||||
| This compound (10 mg/kg) | |||||
| This compound (25 mg/kg) | |||||
| This compound (50 mg/kg) | |||||
| Indomethacin (10 mg/kg) |
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed activation of the Nrf2/HO-1 signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Decuroside I Extraction from Notopterygium incisum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Decuroside I from its plant source, Notopterygium incisum.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound extraction?
A1: The primary botanical source for this compound is the roots and rhizomes of Notopterygium incisum, a plant used in traditional Chinese medicine.[1][2][3][4] The rhizomes are generally considered to have a higher concentration of active constituents compared to the main roots.[1]
Q2: What class of compound is this compound, and what are its general properties?
A2: this compound is a furanocoumarin glycoside. Glycosides are compounds containing a sugar moiety (glycone) bonded to a non-sugar component (aglycone).[5][6] The glycosidic nature of this compound makes it more polar than its aglycone counterpart, which influences the choice of extraction solvents.
Q3: What are the reported biological activities of this compound and related compounds from Notopterygium incisum?
A3: Compounds isolated from Notopterygium incisum, including various coumarins, have demonstrated a range of biological activities, most notably anti-inflammatory effects.[2][7] Extracts from the plant have been shown to alleviate neuroinflammation.[8] Some coumarins from this plant are known to inhibit the production of inflammatory mediators like nitric oxide (NO) and down-regulate inflammatory pathways such as NF-κB and PI3K/AKT.[7][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, focusing on optimizing yield and purity.
Low Extraction Yield
Problem: The final yield of this compound is lower than expected.
| Possible Cause | Recommended Solution | Rationale |
| Improper Sample Preparation | Ensure the Notopterygium incisum roots and rhizomes are properly dried to a consistent moisture content and finely ground. | Inadequate drying can lead to enzymatic degradation of the glycoside.[11] Grinding increases the surface area, allowing for better solvent penetration and more efficient extraction. |
| Suboptimal Solvent System | For polar compounds like glycosides, polar solvents are generally more effective.[11] Start with a solvent system such as 70% methanol or ethanol in water. The optimal solvent-to-solid ratio should be determined empirically, but a higher ratio can improve extraction efficiency.[12] | The polarity of the solvent must be well-matched to the target compound to ensure efficient dissolution. Insufficient solvent volume can result in a saturated solution, preventing further extraction. |
| Inefficient Extraction Method | Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[13][14][15] These methods can enhance extraction efficiency and reduce extraction time. | UAE and MAE use energy to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.[16] |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. | Ensuring that the plant material is in contact with fresh solvent for an adequate period allows for maximum diffusion of the target compound from the plant matrix. |
| Degradation of this compound | Control the temperature and pH during extraction. Avoid high temperatures and strongly acidic or alkaline conditions, as these can lead to the hydrolysis of the glycosidic bond.[17][18][19][20][21] | Glycosidic bonds are susceptible to cleavage under harsh conditions, which would result in the loss of this compound. |
Poor Purity of the Extract
Problem: The crude extract contains a high level of impurities, complicating the isolation of this compound.
| Possible Cause | Recommended Solution | Rationale |
| Co-extraction of Undesired Compounds | Employ a multi-step extraction or purification strategy. An initial extraction with a non-polar solvent can remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound. | This selective extraction approach helps to remove a significant portion of impurities early in the process. |
| Presence of Pigments and Other Metabolites | Utilize solid-phase extraction (SPE) for sample cleanup. A C18 reversed-phase cartridge is often suitable for polar compounds like glycosides.[12] | SPE can effectively separate the target compound from interfering substances based on differences in their physical and chemical properties. |
| Inadequate Chromatographic Separation | Optimize the column chromatography parameters for purification. This includes selecting the appropriate stationary phase (e.g., silica gel, reversed-phase C18) and mobile phase gradient. | Proper chromatographic conditions are crucial for separating this compound from structurally similar compounds and other impurities. |
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This protocol provides a general framework for the extraction of this compound from Notopterygium incisum. Optimization of specific parameters may be required.
-
Sample Preparation:
-
Air-dry the roots and rhizomes of Notopterygium incisum at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material in 70% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature for 24 hours with constant agitation.
-
Alternatively, for a faster extraction, use reflux extraction at a controlled temperature (e.g., 60°C) for 2-3 hours.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using liquid-liquid partitioning or column chromatography. For column chromatography, silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., a mixture of chloroform and methanol).
-
Ultrasound-Assisted Extraction (UAE) of this compound
UAE can significantly improve extraction efficiency. The following is a representative protocol that should be optimized for your specific equipment and sample.
-
Sample Preparation: Prepare the plant material as described in the general protocol.
-
Extraction:
-
Suspend the powdered plant material in the chosen solvent (e.g., 70% ethanol) in an extraction vessel.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes).
-
Maintain a constant temperature during extraction using a cooling water bath.
-
-
Post-Extraction: Follow the filtration and concentration steps from the general protocol.
Quantitative Data Summary
While specific yield data for this compound is not extensively published, the following table summarizes typical parameters that influence the extraction of furanocoumarins and other glycosides from plant materials. Researchers should aim to optimize these parameters for their specific experimental setup to maximize the yield of this compound.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Expected Outcome |
| Maceration | 70% Methanol/Ethanol | Room Temperature | 24-72 hours | 1:10 - 1:20 | Standard yield, time-consuming. |
| Soxhlet Extraction | Methanol or Ethanol | Boiling point of solvent | 6-12 hours | 1:10 - 1:15 | Higher yield than maceration, but risk of thermal degradation. |
| Ultrasound-Assisted | 50-70% Ethanol | 40-60 | 30-60 minutes | 1:15 - 1:30 | Increased yield, reduced extraction time.[14][22] |
| Microwave-Assisted | 70-90% Ethanol | 60-80 | 5-15 minutes | 1:20 - 1:40 | Rapid extraction, high yield, potential for degradation if not controlled.[23][24] |
| Supercritical Fluid (CO2) | CO2 with co-solvent | 40-60 | 1-2 hours | Variable | High purity extract, environmentally friendly, requires specialized equipment.[25] |
Visualizations
Logical Workflow for Optimizing this compound Extraction
Caption: A logical workflow for the extraction and optimization of this compound.
Potential Signaling Pathway Modulated by Notopterygium incisum Constituents
Caption: A simplified diagram of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide inhibitory phenolic constituents isolated from the roots and rhizomes of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 6. Extraction of glycosides | DOCX [slideshare.net]
- 7. Anti-inflammatory mechanism: Significance and symbolism [wisdomlib.org]
- 8. Notopterygium incisum roots extract (NRE) alleviates neuroinflammation pathology in Alzheimer's disease through TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. phcogj.com [phcogj.com]
- 14. Ultrasound-assisted extraction of phenolic compounds from Cratoxylum formosum ssp. formosum leaves using central composite design and evaluation of its protective ability against H2O2-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted extraction and properties of polysaccharide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of temperature and pH on the stability of human pepsin in stored gastric juice. A method to prevent activity loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Microwave assisted extraction, characterization of a polysaccharide from Salvia miltiorrhiza Bunge and its antioxidant effects via ferroptosis-mediated activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Decursin and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of decursin and its related compounds, such as decursinol angelate.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of decursin for experimental use?
Decursin is a major bioactive pyranocoumarin compound primarily isolated from the roots of Angelica gigas Nakai.[1][2][3] It is often co-isolated with its isomer, decursinol angelate. For many research purposes, decursin is obtained through extraction from this natural source rather than total synthesis.
Q2: What is the biosynthetic precursor to decursin?
The direct precursor in the biosynthesis of decursin is decursinol. The biosynthetic pathway originates from phenylalanine and proceeds through cinnamic acid and umbelliferone to form decursinol, which is then esterified to yield decursin.[1]
Q3: Are there stereoisomers of decursin that can complicate analysis?
Yes, decursin and decursinol angelate are isomers that are often present together in extracts from Angelica gigas.[1][4] Their structural similarity can make separation challenging. Additionally, diastereomers of related coumarin glycosides have been isolated from Angelica gigas, which could potentially co-elute with decursin in some chromatographic systems.[5]
Troubleshooting Guides
Synthesis & Semi-Synthesis
Problem: Low yield in the semi-synthesis of decursin derivatives.
-
Possible Cause 1: Inefficient coupling reaction. The semi-synthesis of decursin derivatives often involves the esterification of decursinol.[1][6] If the coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide), are old or have been improperly stored, their reactivity may be diminished.
-
Solution: Use fresh or properly stored coupling reagents. Ensure anhydrous reaction conditions, as moisture can quench the activated species. Consider optimizing the stoichiometry of the coupling agents and the reaction time.
-
-
Possible Cause 2: Degradation of starting material. Decursinol, the starting material for many semi-syntheses, can be susceptible to degradation under harsh reaction conditions (e.g., strong acids/bases or high temperatures).
-
Solution: Employ mild reaction conditions. If a reaction requires basic or acidic conditions, consider using a non-nucleophilic base or a milder acid. Monitor the reaction progress closely using thin-layer chromatography (TLC) or LC-MS to avoid prolonged reaction times.
-
Purification
Problem: Difficulty in separating decursin from decursinol angelate.
-
Possible Cause: Decursin and decursinol angelate are isomers with very similar polarities and structures, leading to co-elution in standard chromatography.[4]
-
Solution 1: Recycling Preparative HPLC. This technique has been shown to be effective in separating the two isomers to a high purity (>99%).[7] By repeatedly passing the mixture through the column, the separation resolution is increased.
-
Solution 2: Alternative Solvent Systems. Experiment with different solvent systems for your column chromatography. A shallow gradient and a non-polar stationary phase might improve separation. The use of ionic liquids as extraction solvents has also been explored and may offer different selectivity.[4]
-
Problem: Low recovery of decursin and decursinol angelate after extraction and purification.
-
Possible Cause 1: Suboptimal extraction parameters. The efficiency of the initial extraction from Angelica gigas roots is highly dependent on the solvent, temperature, and time.[4]
-
Solution: An optimized protocol using the ionic liquid (BMIm)BF4 at 60°C for 120 minutes has been reported to yield high extraction efficiencies.[4] For conventional solvent extraction, 60% ethanol has also been used effectively.[7] It is crucial to optimize these parameters for your specific biomass.
-
-
Possible Cause 2: Degradation during purification. Coumarin compounds can be sensitive to heat and light. Prolonged exposure to high temperatures during solvent evaporation or exposure to UV light can lead to degradation.
-
Solution: Use a rotary evaporator at a reduced pressure and moderate temperature to remove solvents. Protect the samples from light by using amber vials or covering glassware with aluminum foil.
-
Problem: Presence of unknown impurities in the final product.
-
Possible Cause: The extract from Angelica gigas is complex and contains numerous other coumarins and secondary metabolites.[5] These may not be fully removed by a single purification step.
-
Solution: Employ multi-step purification protocols. This could involve an initial flash chromatography step to remove the bulk of the impurities, followed by preparative HPLC for final polishing. Characterize the impurities using techniques like LC-MS and NMR to understand their structure and origin.
-
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Extraction Yield (Decursin) | 43.32 mg/g (97.06%) | Ionic Liquid (BMIm)BF4, 60°C, 120 min | [4] |
| Extraction Yield (Decursinol Angelate) | 17.87 mg/g (97.12%) | Ionic Liquid (BMIm)BF4, 60°C, 120 min | [4] |
| Purity after Recycling HPLC (Decursin) | 99.97% | Recycling Preparative HPLC | [7] |
| Purity after Recycling HPLC (Decursinol Angelate) | 99.40% | Recycling Preparative HPLC | [7] |
Experimental Protocols
Protocol 1: Extraction of Decursin and Decursinol Angelate from Angelica gigas [2][4]
-
Preparation: Dry and powder the roots of Angelica gigas.
-
Extraction:
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Purification by Recycling Preparative HPLC [2][7]
-
Sample Preparation: Dissolve the crude extract in 70% acetonitrile/water and filter through a 0.45 µm membrane filter.
-
HPLC Conditions:
-
System: Recycling preparative HPLC (e.g., JAI LC-9104).
-
Column: JAIGEL ODS-AP column (20 × 500 mm).
-
Mobile Phase: An appropriate gradient of acetonitrile and water.
-
Flow Rate: 4 mL/min.
-
-
Injection & Collection: Inject the sample and monitor the elution profile. Collect the fractions corresponding to decursin and decursinol angelate.
-
Recycling: Re-inject the collected fractions and repeat the separation to improve purity.
-
Analysis: Confirm the purity of the final fractions by analytical HPLC.
Visualizations
Caption: Biosynthetic pathway of Decursin.
Caption: General workflow for Decursin purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursin, an active compound isolated from Angelica gigas, inhibits fat accumulation, reduces adipocytokine secretion and improves glucose tolerance in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Decuroside I Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Decuroside I in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product with the chemical formula C26H34O14 and CAS number 96638-79-8.[1][2] It belongs to the class of furanocoumarin glycosides.[3][4] Furanocoumarins are characterized by a furan ring fused with a coumarin.[5]
Q2: I'm observing a decrease in the expected biological activity of my this compound solution over time. What could be the cause?
A decrease in biological activity is a strong indicator of compound degradation. This compound, as a furanocoumarin glycoside, is susceptible to hydrolysis, particularly of its glycosidic bonds, which can lead to a loss of its biological function.[6] Factors such as improper pH, elevated temperature, or prolonged exposure to light can accelerate this degradation.
Q3: My this compound solution has changed color. Is this related to instability?
Yes, a change in the color of your solution can be a sign of chemical degradation. Oxidation and other degradation processes can lead to the formation of colored byproducts.
Q4: How should I store my solid this compound and its stock solutions to ensure stability?
For solid this compound, it is recommended to store it at -20°C, protected from light and moisture. Stock solutions, typically prepared in a high-quality anhydrous solvent like DMSO, should be stored at -80°C for long-term storage and aliquoted to avoid repeated freeze-thaw cycles.[7] For short-term storage, -20°C is acceptable.[7]
Troubleshooting Guide
Issue 1: Rapid Loss of this compound in Aqueous Solution
-
Question: I've prepared a working solution of this compound in an aqueous buffer for my cell-based assay, but I'm seeing a rapid decline in its concentration. Why is this happening and what can I do?
-
Answer: Furanocoumarin glycosides can be unstable in aqueous solutions, especially under non-neutral pH conditions and at physiological temperatures (e.g., 37°C). The primary cause is likely the hydrolysis of the glycosidic linkage, and potentially other ester groups if present in the molecule.
Troubleshooting Steps:
-
pH Optimization: The stability of glycosides is often pH-dependent. It is advisable to conduct a preliminary stability study of this compound in your specific buffer system at different pH values (e.g., acidic, neutral, and alkaline) to identify the optimal pH range for your experiment.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation. If the experiment must be conducted at 37°C, minimize the incubation time as much as possible.
-
Fresh Preparation: Always prepare fresh working solutions of this compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
Issue 2: Inconsistent Experimental Results
-
Question: My experimental results with this compound are not reproducible. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a common consequence of compound instability. If the rate of degradation varies between experimental runs due to slight differences in incubation times, temperature, or buffer preparation, the effective concentration of the active compound will fluctuate, leading to poor reproducibility.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that your experimental protocol is strictly followed in every repetition, paying close attention to incubation times and temperatures.
-
Include a Stability Control: In each experiment, include a control sample of your this compound working solution that is incubated under the same conditions but without the biological system (e.g., cells or enzymes). At the end of the experiment, analyze the concentration of this compound in this control sample to determine the extent of degradation during the experiment.
-
Use of Co-solvents: If compatible with your experimental system, consider preparing your final working solution with a small percentage of an organic co-solvent (like DMSO) to enhance solubility and potentially improve stability. However, be mindful of the co-solvent's potential effects on your biological system.
-
Data on the Stability of Structurally Related Compounds
| Compound | Temperature Effect | pH Effect | Reference |
| Ulmoidoside B (UB) | Affected by high temperature | Affected by alkaline and strong acid conditions | [2] |
| Ulmoidoside D (UD) | Affected by high temperature | Affected by alkaline and strong acid conditions | [2] |
| Scyphiphin D (SD) | Stable | Hydrolyzed under strong alkaline solution | [2] |
| Ulmoidoside A (UA) | Stable | Hydrolyzed under strong alkaline solution | [2] |
| Ulmoidoside C (UC) | Stable | Hydrolyzed under strong alkaline solution | [2] |
| Geniposidic acid (GPA) | Stable | Stable | [2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under various conditions using Ultra-Performance Liquid Chromatography (UPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- Buffers of various pH (e.g., pH 4, 7, 9)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, HPLC grade
- Temperature-controlled incubator or water bath
- UPLC system with a PDA or MS detector
- C18 reversed-phase column
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Working Solution Preparation: Dilute the stock solution with the respective buffers to a final concentration of 100 µM.
- Incubation: Aliquot the working solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
- Time-Point Sampling: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Sample Quenching: Immediately after collection, quench the degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins if present and halt further degradation.
- UPLC Analysis: Analyze the samples using a suitable UPLC method. An example method for iridoid glycosides is provided below.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Protocol 2: Example UPLC Method for Analysis
This method is adapted from the analysis of similar iridoid glycosides and may require optimization for this compound.
-
Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-30% B over 4 minutes, then 30-35% B over 1 minute
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 237 nm (or a wavelength appropriate for the UV absorbance maximum of this compound)
-
Injection Volume: 2 µL
Visualizations
References
- 1. This compound | 96638-79-8 | WDA63879 | Biosynth [biosynth.com]
- 2. chemfarms.com [chemfarms.com]
- 3. researchgate.net [researchgate.net]
- 4. targetmol.cn [targetmol.cn]
- 5. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 6. Decuroside III | C26H34O14 | CID 442125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Decuroside V|96648-59-8|COA [dcchemicals.com]
Technical Support Center: Overcoming Poor Bioavailability of Decuroside I in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor in vivo bioavailability of Decuroside I. Given the limited specific data on this compound, this guide draws upon established principles of drug metabolism and pharmacokinetics (DMPK) and data from structurally related iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Like many natural products, it may exhibit promising bioactivities in vitro. However, compounds of this class often suffer from poor oral bioavailability, which can limit their therapeutic potential in vivo. This poor bioavailability can be attributed to several factors, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism in the gut and liver, and active efflux back into the intestinal lumen by transporters such as P-glycoprotein.
Q2: What are the first steps to assess the bioavailability of this compound?
To begin assessing the bioavailability of this compound, a systematic approach involving both in vitro and in vivo studies is recommended.[1][2][3] Key initial steps include:
-
In vitro ADME assays: These preliminary tests help to predict the absorption, distribution, metabolism, and excretion properties of a compound.[3][4]
-
In vivo pharmacokinetic (PK) studies: These studies in animal models provide essential data on the actual bioavailability and clearance of the compound.[5][6]
Q3: What are the common causes of poor oral bioavailability for compounds like this compound?
The primary reasons for the low oral bioavailability of many pharmaceutical compounds, likely including this compound, are:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[7]
-
Low intestinal permeability: The molecule may be unable to efficiently pass through the intestinal wall into the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized by enzymes in the intestines and liver before it reaches systemic circulation.
-
Efflux transporter activity: Transporters like P-glycoprotein (P-gp) can actively pump the compound out of intestinal cells and back into the gut lumen.
Troubleshooting Guides
This section provides a structured approach to identifying and overcoming the potential barriers to this compound's in vivo bioavailability.
Problem 1: Low and Variable Oral Absorption in Animal Studies
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Determine the aqueous solubility of this compound: Measure its solubility in simulated gastric and intestinal fluids.
-
Particle size reduction: If solubility is low, consider micronization or nanosizing techniques to increase the surface area for dissolution.[8]
-
Formulation with solubility enhancers: Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[9]
-
Lipid-based formulations: For lipophilic compounds, formulating this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) can significantly improve solubility and absorption.[10][11]
-
Possible Cause 2: Low Intestinal Permeability
-
Troubleshooting Steps:
-
Conduct a Caco-2 permeability assay: This in vitro model mimics the human intestinal barrier and can predict the passive diffusion and active transport of a compound.
-
Assess P-glycoprotein (P-gp) efflux: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to determine if efflux is limiting permeability.
-
Prodrug approach: If permeability is inherently low, consider synthesizing a more lipophilic prodrug of this compound that can be converted to the active compound after absorption.
-
Problem 2: Rapid Clearance and Low Exposure After Intravenous Administration
Possible Cause: Extensive First-Pass Metabolism
-
Troubleshooting Steps:
-
In vitro metabolism studies: Incubate this compound with liver microsomes or hepatocytes to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450s, UGTs).
-
Co-administration with enzyme inhibitors: In animal studies, co-administer this compound with a general CYP450 inhibitor (e.g., 1-aminobenzotriazole) to see if exposure increases. This can help confirm metabolism as a major clearance pathway.
-
Structural modification: If a specific metabolic "soft spot" is identified on the molecule, medicinal chemistry efforts can be directed toward modifying that position to block metabolism.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the rate of metabolic clearance of this compound in the liver.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm at 37°C.
-
Add this compound to the reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound solution in transport buffer
-
Lucifer yellow (a marker for monolayer integrity)
-
Control compounds for low and high permeability (e.g., mannitol and propranolol)
-
P-glycoprotein inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Methodology:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation into a polarized monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add this compound to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral chamber and collect samples from the apical chamber.
-
To assess P-gp mediated efflux, repeat the A-B and B-A permeability experiments in the presence of a P-gp inhibitor.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Quantitative Data Summary
| Parameter | Compound A (e.g., Verproside) | Compound B (e.g., Picroside II) | This compound (Hypothetical) |
| Oral Bioavailability (%) | < 5 | ~10 | To be determined |
| In Vitro t½ (min, liver microsomes) | 45 | 60 | To be determined |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 0.5 | 1.2 | To be determined |
| Caco-2 Efflux Ratio | 3.5 | 2.8 | To be determined |
Visualizations
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Caption: Key factors affecting intestinal absorption of this compound.
References
- 1. Projecting ADME Behavior and Drug-Drug Interactions in Early Discovery and Development: Application of the Extended Clearance Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tebubio.com [tebubio.com]
- 3. bioivt.com [bioivt.com]
- 4. ADME - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Reproducible Decursoside I Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate reproducible experiments using Decuroside I. The information is curated to address specific issues that may be encountered during experimental procedures, with a focus on refining protocols for consistency and accuracy.
Troubleshooting Guides
This section provides solutions to common problems that may arise during Decursoside I experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed | 1. Compound Degradation: this compound may be unstable in the experimental medium. 2. Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations. 3. Incorrect Concentration Range: The tested concentrations may be too low or too high to elicit a measurable response. | 1. Stability Assessment: Perform a stability study of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. Analyze aliquots at different time points using HPLC to check for degradation. 2. Solubility Optimization: Ensure complete dissolution of the this compound stock solution in DMSO. When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitation. The final DMSO concentration in the culture medium should typically be below 0.5% to avoid solvent toxicity. Consider preparing fresh dilutions for each experiment. 3. Dose-Response Optimization: Based on available data for related compounds like decursin, start with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal dose range for your specific cell line and assay. |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant variations in results. 2. Edge Effects in Microplates: Wells on the perimeter of the plate are prone to evaporation, altering the compound concentration. 3. Pipetting Errors: Inaccurate pipetting can lead to incorrect dosing. | 1. Standardized Cell Seeding: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. 2. Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. 3. Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize errors. For serial dilutions, use fresh tips for each dilution step. |
| Unexpected bands or high background in Western Blots | 1. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient Blocking: Incomplete blocking of the membrane can lead to high background noise. 3. Problems with Protein Transfer: Inefficient transfer of proteins from the gel to the membrane. | 1. Antibody Validation: Use antibodies that have been validated for the specific application and target. Run appropriate controls, including a negative control (lysate from cells not expressing the target protein). 2. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). 3. Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer across the entire molecular weight range.[1] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] The stability of compounds in DMSO can vary, but many are stable for extended periods when stored properly.[4][5][6]
2. What are the expected IC50 values for this compound in common in vitro assays?
While specific IC50 values for this compound are not widely published, data from related compounds and general knowledge of natural product bioactivity can provide a starting point for dose-response studies. For anti-inflammatory assays, such as nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, IC50 values for similar natural compounds can range from the low micromolar to over 100 µg/mL.[7][8][9][10][11] For anticancer activity in cell lines like HeLa, IC50 values can also vary significantly depending on the compound and the specific cell line.[12][13][14] For neuroprotection assays in cell lines like SH-SY5Y, a broad concentration range should be tested to determine the effective dose.[15][16][17][18]
3. How can I ensure my this compound is entering the cells?
For many in vitro cell-based assays, the biological effect itself is an indicator of cell permeability. If you observe a dose-dependent response, it is likely that the compound is crossing the cell membrane. For more direct evidence, a cell permeability assay can be performed.
4. How does this compound exert its anti-inflammatory effects?
Based on studies of the related compound, decursin, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Decursin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[19][20] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[20]
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol is designed to assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol details the steps to investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins in this compound-treated samples to the stimulated control to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inflammation
The following diagram illustrates the proposed mechanism of action for this compound in mitigating inflammation, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Investigating this compound's Anti-Inflammatory Effects
This diagram outlines the general workflow for studying the anti-inflammatory properties of this compound, from initial cell culture to data analysis.
Caption: Workflow for this compound anti-inflammatory experiments.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of DCDC on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Standardization of Angelica gigas Root Extracts
A Note on Terminology: This guide focuses on minimizing batch-to-batch variability for extracts containing Decursin and its isomer Decursinol Angelate , the primary pyranocoumarin compounds isolated from the roots of Angelica gigas Nakai. While the term "Decuroside I" was specified, it does not correspond to a widely recognized compound in scientific literature. The principles and protocols outlined here are directly applicable to the quality control and standardization of Decursin-rich extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Angelica gigas extracts?
A1: Batch-to-batch variability is a significant challenge in natural product manufacturing. The primary sources of inconsistency stem from two main areas: the raw botanical material and the extraction process itself.[1]
-
Raw Material Variability:
-
Genetics and Cultivation: The chemical profile of Angelica gigas can differ based on the specific cultivar and growing conditions.
-
Environmental Factors: Climate, soil quality, and fertilization methods significantly impact the concentration of active compounds.[2]
-
Harvesting and Post-Harvest Processing: The age of the plant at harvest, time of year, drying methods, and storage conditions can alter the chemical composition and lead to degradation of key compounds.[1][2]
-
-
Processing Variability:
-
Extraction Method and Solvent: The choice of solvent (e.g., water, ethanol concentration), temperature, and extraction technique (maceration, reflux, sonication) dramatically affects the yield and profile of extracted compounds.[2][3][4]
-
Particle Size: The particle size of the ground root material influences the extraction efficiency; finer particles generally lead to higher yields of Decursin and Decursinol Angelate.[5][6]
-
Process Control: Inconsistent parameters such as extraction time, temperature, pressure, and solvent-to-solid ratio can lead to significant variations between batches.[4][7]
-
Q2: Which solvent is most effective for extracting Decursin and Decursinol Angelate?
A2: Decursin and Decursinol Angelate are hydrophobic compounds.[8][9] Therefore, alcohols like ethanol and methanol are more effective extraction solvents than water. Studies have shown a high positive correlation between ethanol concentration and the yield of these compounds. Pure or high-concentration ethanol (e.g., 95-100%) typically provides the highest extraction efficiency compared to 50% ethanol or distilled water.[10]
Q3: What is the most common analytical method for quantifying Decursin and Decursinol Angelate?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most established and widely used method for the simultaneous quantification of Decursin and Decursinol Angelate.[8][10] A reversed-phase C18 column is typically employed for separation.[10] More advanced methods like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) can also be used for higher sensitivity and specificity, particularly for pharmacokinetic studies.[11]
Q4: How do Decursin and Decursinol Angelate impact cellular signaling?
A4: Decursin and Decursinol Angelate have been shown to possess anti-inflammatory and anti-cancer properties.[12][13] One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor-κB) signaling pathway.[14] By reducing the activity of Akt and NF-κB, these compounds can downregulate the expression of inflammatory mediators and proteins involved in cell survival and proliferation.[14]
Troubleshooting Guide
Issue 1: My extract yield is consistently low or highly variable.
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Choice | Decursin and Decursinol Angelate have low solubility in water. Ensure you are using an appropriate organic solvent. For optimal yield, use 95-100% ethanol.[10][15] |
| Inadequate Raw Material Preparation | The surface area of the plant material is critical. Grind the dried Angelica gigas root to a fine, consistent particle size. Studies show that ultrafine powders yield significantly more active compounds than coarse powders.[5][6] |
| Sub-optimal Extraction Parameters | Optimize extraction time, temperature, and solvent-to-solid ratio. For solvent extraction, ensure sufficient time (e.g., >90 minutes) and agitation to allow for complete extraction.[4][7] If using heat, be aware that excessive temperatures can degrade thermo-labile compounds.[2][3] |
| Poor Quality Raw Material | Source certified Angelica gigas root from a reputable supplier. Request a Certificate of Analysis (CoA) that includes identity, purity, and potency information. Variability can start at the farm level.[2] |
Issue 2: The purity and ratio of Decursin to Decursinol Angelate are inconsistent across batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Raw Material | Different batches of raw material can have naturally varying ratios of these isomers. Standardize your supply chain and perform quality control on incoming materials before extraction.[1] |
| Process Deviations | Minor changes in extraction conditions can favor one isomer over another or lead to the extraction of different impurities. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction.[16] |
| Degradation | Decursin and its related compounds can be sensitive to light, heat, and oxygen.[2] Ensure proper storage of both the raw material and the final extract in cool, dark, and airtight containers. |
| Analytical Error | Ensure your HPLC method is validated for accuracy and precision. Check for co-eluting peaks by running a blank and using a high-purity reference standard. Ensure proper integration of chromatographic peaks. |
Issue 3: I'm seeing unexpected peaks or a noisy baseline in my HPLC chromatogram.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvent or Sample | Filter all solvents and samples through a 0.45 µm filter before injection.[15] Use HPLC-grade solvents to avoid contamination. |
| Column Degradation | The column may be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed to prevent air bubbles. If using a buffer, ensure it is fully dissolved and within its effective pH range. |
| Carryover from Previous Injection | Run a blank injection (mobile phase only) to check for carryover. If present, implement a more rigorous needle wash protocol between injections. |
Data Presentation: Factors Influencing Extraction
Table 1: Effect of Extraction Solvent on Decursin and Decursinol Angelate Yield from Angelica gigas Root.
| Extraction Solvent | Decursin Concentration (ppm) | Decursinol Angelate Concentration (ppm) |
| Distilled Water | 182 | 153 |
| 50% Ethanol (EtOH) | 3,142 | 2,547 |
| 100% Ethanol (EtOH) | 3,341 | 2,778 |
| Data adapted from a 2003 study on HPLC analysis and extraction methods. The results demonstrate a strong positive correlation between ethanol concentration and the yield of both compounds.[10] |
Table 2: Impact of Raw Material Particle Size on Bioactive Compound Content.
| Particle Size | Decursin Content (µg/g of dry powder) | Decursinol Angelate Content (µg/g of dry powder) |
| Coarse Powder (~30-430 µm) | 2.84 | 1.81 |
| Ultrafine Powder (~3-30 µm) | 14.70 | 9.17 |
| Data from a study on the effects of particle size, showing that ultrafine grinding can increase the content of key bioactive compounds by over fivefold.[5][6] |
Experimental Protocols
Protocol 1: Standardized Ethanol Extraction of Decursin and Decursinol Angelate
Objective: To perform a reproducible extraction of Decursin and Decursinol Angelate from dried Angelica gigas root.
Materials:
-
Dried Angelica gigas root, ground to a fine powder (<40 mesh).
-
95% Ethanol (Reagent Grade).
-
Mechanical shaker or sonicator.
-
Filter paper (Whatman No. 1 or equivalent).
-
Rotary evaporator.
Methodology:
-
Preparation: Accurately weigh 20 g of powdered Angelica gigas root.
-
Extraction: Transfer the powder to a 500 mL Erlenmeyer flask. Add 200 mL of 95% ethanol (maintaining a 1:10 solid-to-liquid ratio).
-
Agitation: Seal the flask and place it on a mechanical shaker at room temperature for 4 hours. Alternatively, perform ultrasound-assisted extraction for 60 minutes, monitoring the temperature to prevent overheating.
-
Filtration: Filter the mixture through filter paper under vacuum to separate the extract (miscella) from the solid plant material (marc).
-
Re-extraction (Optional but Recommended): To maximize yield, transfer the marc back to the flask and repeat steps 2-4 with an additional 150 mL of 95% ethanol.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 50°C) until the ethanol is removed.
-
Drying: Transfer the resulting thick extract to a vacuum oven and dry at 60°C until a constant weight is achieved.
-
Quantification: Accurately weigh the final dried extract to calculate the total yield. Re-dissolve a known quantity in methanol or acetonitrile for HPLC analysis.
Protocol 2: HPLC-UV Analysis for Quantification
Objective: To separate and quantify Decursin and Decursinol Angelate in the extract.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)[10] |
| Mobile Phase | Gradient elution with Acetonitrile (Solvent B) and Water (Solvent A)[15] |
| 0-3 min, 20% B | |
| 3-18 min, linear gradient to 30% B | |
| 18-40 min, linear gradient to 50% B | |
| 40-50 min, linear gradient to 90% B | |
| Flow Rate | 1.0 mL/min[10][15] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | 330 nm (or 230 nm)[10][15] |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity Decursin and Decursinol Angelate reference standards in methanol. Create a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh ~20 mg of the dried extract, dissolve it in 10 mL of methanol, and sonicate for 10 minutes.[15] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[15]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Identify the peaks for Decursin and Decursinol Angelate based on the retention times of the standards. Use the peak areas and the linear regression equation from the calibration curve to calculate the concentration of each compound in the extract.
Visualizations
Caption: Workflow for producing a standardized Angelica gigas extract.
Caption: Troubleshooting flowchart for batch-to-batch variability issues.
Caption: Simplified diagram of Decursin's inhibitory effect on the NF-κB pathway.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafine Angelica gigas Powder Normalizes Ovarian Hormone Levels and Has Antiosteoporosis Properties in Ovariectomized Rats: Particle Size Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Angelica gigas Nakai (Korean Dang-gui) Root Alcoholic Extracts in Health Promotion and Disease Therapy – active Phytochemicals and In Vivo Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Decuroside I Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of Decuroside I formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability issues?
A1: this compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities.[1][2] Like other glycosides, this compound is susceptible to degradation, primarily through the hydrolysis of its glycosidic bond.[3][4][5] This process can be influenced by several factors, including pH, temperature, and the presence of enzymes.[6][7] Additionally, oxidation can be a concern for natural products containing various functional groups.[8][9]
Q2: How does pH affect the stability of this compound formulations?
A2: The stability of the N-glycosidic bond in similar compounds is highly dependent on pH.[3] Generally, iridoid glycosides are more stable in neutral to slightly acidic conditions.[10] Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the glycosidic linkage.[3] For instance, studies on other iridoid glycosides have shown significant degradation at pH levels below 4 and above 8.[6] Therefore, maintaining an optimal pH range is crucial for the stability of this compound formulations.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can significantly increase the rate of degradation of this compound. As with most chemical reactions, the hydrolysis of the glycosidic bond is temperature-dependent.[7][11] Storage at elevated temperatures can lead to a substantial loss of the active compound over time. For long-term storage, it is advisable to keep this compound formulations at refrigerated or frozen temperatures to minimize degradation.
Q4: Is this compound sensitive to light?
Q5: Can oxidation affect this compound formulations?
A5: Oxidation is a common degradation pathway for many natural products.[8][9] The presence of oxygen can lead to the formation of degradation products and a decrease in potency. The inclusion of antioxidants in the formulation can help mitigate oxidative degradation.[8][12][13]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram during stability studies of a this compound solution.
-
Question: What could be the cause of these extra peaks?
-
Answer: These peaks are likely degradation products of this compound. The most common degradation pathway for iridoid glycosides is the hydrolysis of the glycosidic bond, which would result in the formation of the aglycone and the corresponding sugar.[1][3] Other possibilities include oxidation or isomerization products.
-
-
Question: How can I confirm the identity of these degradation products?
-
Answer: Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying degradation products.[14] By comparing the mass spectra of the unknown peaks with the mass of this compound and its potential degradation products, you can often elucidate their structures.
-
-
Question: What steps can I take to minimize the formation of these degradation products?
-
Answer:
-
pH Control: Ensure the pH of your formulation is within the optimal stability range for iridoid glycosides (typically slightly acidic to neutral).[10] Use a suitable buffer system to maintain the pH.
-
Temperature Control: Store your solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.[7]
-
Inert Atmosphere: To prevent oxidation, you can prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.
-
Antioxidants: Consider adding antioxidants to your formulation to inhibit oxidative degradation.[8][9]
-
-
Problem 2: The potency of my lyophilized this compound formulation is decreasing over time.
-
Question: What could be causing the loss of potency in my solid-state formulation?
-
Answer: Even in a lyophilized state, residual moisture can contribute to the hydrolysis of the glycosidic bond over time.[15] Incomplete lyophilization or exposure to humidity during storage can lead to instability. Additionally, the solid-state form does not completely prevent oxidation.
-
-
Question: How can I improve the stability of my lyophilized this compound?
-
Answer:
-
Optimize Lyophilization Cycle: Ensure your lyophilization process effectively removes both unbound and bound water.[16][17] This involves optimizing the freezing, primary drying (sublimation), and secondary drying (desorption) steps.[16]
-
Use of Lyoprotectants: Incorporating lyoprotectants, such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol), can help stabilize the molecule during the freeze-drying process and in the solid state.[18][19][20] These excipients can form a glassy matrix that protects the compound.
-
Proper Storage: Store the lyophilized product in tightly sealed containers with a desiccant to protect it from moisture. Storage at low temperatures is also recommended.
-
-
Data Presentation
Table 1: Effect of pH on the Degradation of a Hypothetical Iridoid Glycoside Solution at 40°C
| pH | % Degradation (24 hours) | % Degradation (72 hours) |
| 2.0 | 15.2 | 35.8 |
| 4.0 | 3.5 | 9.1 |
| 6.0 | 1.2 | 3.4 |
| 8.0 | 8.9 | 22.5 |
| 10.0 | 25.6 | 58.3 |
Table 2: Effect of Temperature on the Degradation of a Hypothetical Iridoid Glycoside Solution at pH 6.0
| Temperature (°C) | % Degradation (7 days) | % Degradation (30 days) |
| 4 | < 1 | 2.1 |
| 25 | 5.8 | 18.9 |
| 40 | 15.3 | 45.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[21][22][23]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples and a control sample by a stability-indicating HPLC method (see Protocol 2).[24][25]
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is used to separate this compound from its potential degradation products.[26][27][28]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-240 nm for iridoid glycosides).[14]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: Lyophilization of this compound Formulation
This protocol provides a general guideline for the freeze-drying of a this compound formulation.[16][29][30]
-
Formulation Preparation: Dissolve this compound and any excipients (e.g., mannitol as a bulking agent, trehalose as a lyoprotectant) in water for injection.
-
Filling: Aseptically fill the solution into sterile vials. Partially insert sterile stoppers.
-
Freezing: Place the vials on the shelves of the lyophilizer. Cool the shelves to -40°C and hold for at least 2 hours to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., ≤ 200 mTorr) and raise the shelf temperature to -10°C. Hold these conditions until all the ice has sublimated.
-
Secondary Drying (Desorption): Increase the shelf temperature to 25°C and maintain the vacuum for several hours to remove residual moisture.
-
Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen, then fully stopper the vials under vacuum. Remove the vials and seal with aluminum caps.
Visualizations
Caption: Factors affecting this compound stability and strategies for enhancement.
Caption: Troubleshooting unexpected peaks in HPLC analysis of this compound.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glycosidic bond stability: Topics by Science.gov [science.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. formulabotanica.com [formulabotanica.com]
- 9. Antioxidants of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. remedypublications.com [remedypublications.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. lubrizolcdmo.com [lubrizolcdmo.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. pharmtech.com [pharmtech.com]
- 24. sgs.com [sgs.com]
- 25. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 26. researchgate.net [researchgate.net]
- 27. search.bvsalud.org [search.bvsalud.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
improving the signal-to-noise ratio in Decuroside I detection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of Decuroside I, with a focus on improving the signal-to-noise ratio (S/N).
General Troubleshooting Workflow
A systematic approach is crucial when diagnosing a poor signal-to-noise ratio. The following workflow provides a logical sequence of checks, starting from the most common and easily solvable issues related to the sample and mobile phase, and moving towards more complex instrument-level diagnostics.
Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.
Frequently Asked Questions (FAQs)
Section 1: High Baseline Noise
Q1: My chromatogram shows a high or noisy baseline. What are the most common causes?
A1: A high or noisy baseline can originate from several sources, broadly categorized as chemical or instrumental.[1][2]
-
Chemical Noise: This often stems from contaminated solvents, inappropriate mobile phase additives, or column bleed.[2] Using high-purity, LC-MS grade solvents and fresh mobile phases is critical.[3] Some additives, like TFA, can increase UV absorbance and noise at low wavelengths (<220 nm).
-
Instrumental Noise: This can be caused by a dirty detector cell, an aging detector lamp (for UV), electronic interference, or temperature fluctuations.[4][5] Ensure the detector is clean and properly maintained.[4] Environmental factors like nearby electronic equipment can also contribute to noise.[5]
Q2: How can I determine if my mobile phase is the source of the noise?
A2: You can run a "blank gradient" test. To do this, run your analytical gradient without injecting a sample. If you observe peaks or a noisy baseline, it suggests contamination in your mobile phase solvents or additives.[4] Always use high-quality, LC-MS grade additives at the lowest effective concentration.[3]
Q3: Can the HPLC/LC-MS system itself contribute to baseline noise?
A3: Yes. An unstable pump flow, leaks in the system, or an improperly degassed mobile phase can cause pressure fluctuations that manifest as baseline noise.[4] Additionally, contamination in the ion source of an MS detector is a very common cause of high background noise.[3][6] Regular cleaning and maintenance are essential.[3]
Section 2: Weak Analyte Signal
Q4: My this compound peak is very small, leading to a poor S/N ratio. How can I increase the signal?
A4: There are several strategies to increase the signal intensity of your analyte.[7]
-
Increase Injection Volume: This is often the simplest way to get a larger signal, provided the column does not get overloaded and peak shape is maintained.[7]
-
Optimize Detection Wavelength (for UV): Ensure you are detecting at the maximum absorbance wavelength for this compound. Operating at a suboptimal wavelength will reduce the signal.[8]
-
Improve Column Efficiency: Using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or a core-shell column) will result in narrower, taller peaks, thus increasing the signal height.[7]
-
Reduce Column Diameter: Switching to a narrower column (e.g., 4.6 mm to 2.1 mm ID) reduces sample dilution, leading to higher peak concentrations and a stronger signal. Remember to adjust the flow rate accordingly.[7]
-
Optimize MS Ionization: For LC-MS, carefully optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to ensure maximum production and transfer of this compound ions into the mass spectrometer.[9] The chemistry of the compound is important; iridoid glycosides may require specific mobile phase additives to ionize effectively.[10]
Caption: Key strategies for improving the signal-to-noise ratio.
Q5: My sample has a complex matrix. Could this be suppressing my signal?
A5: Absolutely. This is known as a "matrix effect."[3] Co-eluting substances from a complex sample can interfere with the ionization of this compound in the MS source, leading to ion suppression and a weaker signal.[3][9] Effective sample pretreatment is essential to remove these interfering components.[9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing LC-MS Parameters for Iridoid Glycosides
This guide provides quantitative starting points for method optimization. As this compound is an iridoid glycoside, methods developed for similar compounds can be adapted.[11][12]
| Parameter | Recommended Setting / Condition | Rationale & Impact on S/N |
| Column Chemistry | HILIC or C18 | HILIC can provide good retention for polar glycosides.[11] A high-efficiency C18 column (e.g., <3 µm particle size) produces sharper peaks, increasing signal height. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive mode ESI-MS, enhancing signal.[13] |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Common organic phase for reversed-phase and HILIC. Use LC-MS grade to minimize noise.[3] |
| Ionization Mode | Positive Electrospray (ESI+) | Iridoid glycosides often form protonated molecules [M+H]+ or adducts [M+Na]+ in ESI+, leading to a strong signal.[11][13] |
| MS Detection | Multiple Reaction Monitoring (MRM) | For triple quadrupole MS, MRM is highly selective and sensitive, significantly reducing chemical noise and improving S/N.[11] |
Protocol 1: System Suitability Test (SST) for LC-MS
Objective: To verify that the LC-MS system is performing adequately before running samples, helping to diagnose issues related to low S/N.[3]
Materials:
-
System Suitability Solution: A standard solution of this compound (or a similar stable compound) at a known concentration (e.g., one that should yield an S/N ratio of ~20-50).
-
Mobile Phase A and B.
-
Blank solution (e.g., initial mobile phase composition).
Procedure:
-
Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 15-30 minutes until the baseline is stable.
-
Blank Injection: Perform one injection of the blank solution to ensure there is no significant carryover from previous runs.
-
SST Injections: Inject the System Suitability Solution five or six consecutive times.
-
Data Analysis:
-
Retention Time (RT): Calculate the Relative Standard Deviation (%RSD) of the retention time for the analyte peak across the replicate injections. The acceptance criterion is typically %RSD < 1%. A drifting RT can indicate pump or column issues.
-
Peak Area/Height: Calculate the %RSD for the peak area or height. The acceptance criterion is typically %RSD < 5%. High variability suggests injection or detection problems.
-
Signal-to-Noise Ratio (S/N): Measure the S/N for each injection. The value should be consistent and within the expected range. A decreasing S/N can indicate fouling of the ion source or other system degradation.[3]
-
Peak Shape: Visually inspect the peak shape. Tailing or fronting can indicate column degradation or a mismatch between the sample solvent and mobile phase.
-
Troubleshooting based on SST:
-
High %RSD in RT: Check for leaks, pump malfunction, or column temperature fluctuations.
-
High %RSD in Peak Area: Check the autosampler for air bubbles or mechanical issues.[10] Ensure the sample is fully dissolved.
-
Low or Decreasing S/N: The ion source may require cleaning.[3][6] Check for contaminated solvents or gas supplies.[3]
Protocol 2: Basic Sample Cleanup for Matrix Effect Reduction
Objective: To reduce matrix interferences that can suppress the this compound signal, thereby improving the S/N ratio.[9]
Method: Solid-Phase Extraction (SPE)
-
Sample Preparation: Prepare the initial plant or product extract in a suitable solvent.
-
SPE Cartridge Selection: Choose an SPE cartridge that retains the interferences while allowing this compound to pass through, or vice-versa. For a polar compound like this compound, a reversed-phase (C18) cartridge is common.
-
Conditioning: Condition the C18 cartridge by passing methanol followed by water through it. This activates the stationary phase.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to elute very polar interferences.
-
Elution: Elute this compound using a stronger solvent (e.g., a higher percentage of methanol or acetonitrile). This fraction will be cleaner than the original extract.
-
Analysis: Evaporate the collected fraction to dryness and reconstitute it in the initial mobile phase before injecting it into the LC-MS system.[6] This ensures compatibility and good peak shape.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. zefsci.com [zefsci.com]
- 4. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. Optimisation for simultaneous determination of iridoid glycosides and oligosaccharides in Radix Rehmannia by microwave assisted extraction and HILIC-UHPLC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cross-Validation of Analytical Methods for Decuroside I
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Decuroside I: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals to facilitate method selection, validation, and cross-validation to ensure data integrity and comparability across different analytical techniques.
Introduction to Analytical Methodologies
This compound is a coumarin derivative that requires robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples. The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique for the quantification of compounds with a chromophore, such as this compound. It is a robust and cost-effective method suitable for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex matrices and for quantifying trace levels of the analyte.
Comparative Performance Data
The following table summarizes the hypothetical performance data for the two analytical methods for this compound, based on typical validation parameters.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 1.0% |
| - Inter-day | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 ng/mL |
| Specificity | Moderate | High |
| Robustness | High | Moderate |
Detailed Experimental Protocols
Below are detailed model protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation (from a hypothetical plant matrix)
-
Accurately weigh 1.0 g of powdered plant material from Peucedanum praeruptorum.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter before injection.
HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B).
-
0-10 min: 20-40% A
-
10-25 min: 40-60% A
-
25-30 min: 60-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on the peak area of the calibration curve of this compound standard.
LC-MS/MS Method
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
0-5 min: 10-90% A
-
5-7 min: 90% A
-
7-7.1 min: 90-10% A
-
7.1-10 min: 10% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical transitions for this compound)
-
Quantifier: m/z [M+H]+ → [Fragment 1]+
-
Qualifier: m/z [M+H]+ → [Fragment 2]+
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
-
Quantification: Based on the peak area ratio of the analyte to an internal standard.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same study, or when a method is transferred between laboratories.[1] The goal is to ensure that the data are comparable and reliable.
Experimental Workflow for Cross-Validation
A set of quality control (QC) samples at low, medium, and high concentrations are analyzed by both methods or in both laboratories. The results are then statistically compared.
Caption: Workflow for the cross-validation of two analytical methods.
Acceptance Criteria for Cross-Validation
The mean concentration values obtained from the two methods should not differ by more than a predefined percentage (e.g., 20%) for a significant portion of the samples (e.g., at least 67%). Statistical analysis, such as a Bland-Altman plot, can be used to assess the agreement between the two methods.
References
A Comparative Analysis of the Bioactivity of Decuroside I and Other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Decuroside I, a furanocoumarin glycoside, with a range of iridoid glycosides. While direct experimental data on this compound is limited, this document leverages data from structurally related compounds, particularly decursin and decursinol angelate found in the same plant genus (Angelica), to provide a comparative framework against the well-documented bioactivities of various iridoid glycosides. The comparison focuses on key therapeutic areas: anti-inflammatory, neuroprotective, and hepatoprotective effects.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for compounds related to this compound and a selection of iridoid glycosides, offering a snapshot of their relative potencies in various bioassays.
Table 1: Anti-Inflammatory Activity
| Compound | Class | Assay | Cell Line | IC50 Value | Reference |
| Umbelliferone 6-carboxylic acid | Coumarin | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW 264.7 | 72.98 µg/mL | [1] |
| Harpagoside | Iridoid Glycoside | Inhibition of COX-2 | - | Moderate Inhibition | [2] |
| Aucubin | Iridoid Glycoside | Inhibition of COX-2 | - | Moderate Inhibition | [2] |
| Geniposidic acid | Iridoid Glycoside | TPA-induced mouse ear edema | - | More active than Indomethacin | [3] |
Table 2: Neuroprotective Activity
| Compound | Class | Assay | Cell Line | Effect | Reference |
| Decursin | Pyranocoumarin | Protection against Aβ-induced oxidative stress | PC12 | Increased cell viability, reduced lipid peroxidation | [4][5] |
| Decursinol angelate | Pyranocoumarin | Protection against Aβ-induced oxidative stress | PC12 | Increased cell viability, reduced lipid peroxidation | [4][5] |
| Catalpol | Iridoid Glycoside | Protection against MPP+-induced toxicity | PC12 | Increased cell viability | [4] |
| Geniposide | Iridoid Glycoside | Protection against corticosterone-induced injury | PC12 | Increased cell viability, reduced apoptosis | [4] |
Table 3: Hepatoprotective Activity
| Compound | Class | Assay | Cell Line | Effect | Reference |
| Decursin | Pyranocoumarin | - | Rats | Hepatoprotective properties demonstrated | [6] |
| Decursinol angelate | Pyranocoumarin | - | Rats | Hepatoprotective properties demonstrated | [6] |
| Aucubin | Iridoid Glycoside | Protection against CCl4-induced damage | - | Strong preventive effect | [7] |
| Amarogentin | Secoiridoid Glycoside | Induction of CYP3A4 mRNA | HepG2 | Obvious inductive effect | [8] |
Experimental Protocols
Detailed methodologies for the key bioassays cited are provided below to facilitate replication and further research.
Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Nitrite Quantification: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). 100 µL of the supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm after a 10-minute incubation at room temperature.
-
Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.[3][9]
Neuroprotective Assay: Protection against Oxidative Stress in PC12 Cells
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells are treated with nerve growth factor (NGF).
-
Induction of Neurotoxicity: Neurotoxicity can be induced by various agents. For example, to model Alzheimer's disease, aggregated β-amyloid (Aβ) peptide is added to the cell culture. To model Parkinson's disease, neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ are used.
-
Treatment: Cells are pre-treated with different concentrations of the test compounds for a specified period (e.g., 1-2 hours) before the addition of the neurotoxin.
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution is added to the wells and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells). The protective effect of the compounds is determined by the increase in cell viability in the presence of the neurotoxin.[4][5][10]
Hepatoprotective Assay: Protection against Toxin-Induced Damage in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Hepatotoxicity: Liver cell damage is induced by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl4), acetaminophen, or ethanol.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a designated time before the introduction of the hepatotoxin.
-
Cell Viability Assessment: Similar to the neuroprotective assay, cell viability is commonly measured using the MTT assay. The amount of formazan produced is directly proportional to the number of viable cells.
-
Biochemical Marker Analysis: The culture supernatant can be collected to measure the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). A reduction in the release of these enzymes indicates a protective effect.
-
Data Analysis: The hepatoprotective activity is quantified by the percentage of viable cells and the reduction in liver enzyme leakage compared to the toxin-treated control group.[6][11]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and related furanocoumarins, as well as a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Experimental workflow for the anti-inflammatory assay.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the Nrf2 antioxidant pathway.
References
- 1. In vitro antioxidant and anti-inflammatory activities of Angelica decursiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. decursin-and-decursinol-angelate-molecular-mechanism-and-therapeutic-potential-in-inflammatory-diseases - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasorelaxant effects of Angelica decursiva root on isolated rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Decursin in Disease Models: A Comparative Guide
Disclaimer: Initial searches for "Decuroside I" did not yield specific scientific literature detailing its therapeutic potential. Due to the lack of available data, this guide will focus on Decursin , a closely related and well-researched pyranocoumarin compound isolated from the roots of Angelica gigas. The therapeutic activities and mechanisms of action described herein pertain to Decursin and serve as a potential proxy for understanding related compounds.
Decursin has demonstrated significant anti-inflammatory and neuroprotective properties across a range of preclinical disease models.[1] This guide provides a comparative overview of its efficacy, supported by experimental data, and details the methodologies used in these investigations.
Quantitative Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of Decursin from various studies.
Anti-Inflammatory Effects of Decursin
| Experimental Model | Treatment | Dosage | Outcome Measure | Result | Comparison | Reference |
| Carrageenan-Induced Paw Edema in Rats | Indomethacin | 10 mg/kg | Paw Edema Inhibition | 65.71% inhibition at 3 hours | - | [2] |
| Curcumin | 100 mg/kg | Paw Edema Inhibition | 34.88% inhibition | - | [2] | |
| Curcumin | 400 mg/kg | Paw Edema Inhibition | 58.97% inhibition | - | [2] | |
| LPS-Induced Inflammation in HPAECs | Dexamethasone | 20 µM | iNOS Expression | Significant reduction | JB-V-60 (Decursin derivative) also showed significant reduction | [3] |
| Dexamethasone | 20 µM | COX-2 Expression | Significant reduction | JB-V-60 (Decursin derivative) also showed significant reduction | [3] | |
| LPS-Induced Inflammation in RAW264.7 Macrophages | Decursin | 10 µM & 40 µM | NF-κB Luciferase Activity | Significant blockade of LPS-induced activity | - | [4] |
| IL-1β-Induced Inflammation in Chondrocytes | Decursin | 1, 5, 10 µM | PGE2, IL-6, TNF-α, COX-2, NO, iNOS Secretion | Dose-dependent decrease | - | [5] |
Neuroprotective Effects of Decursin
| Experimental Model | Treatment | Dosage | Outcome Measure | Result | Comparison | Reference |
| Glutamate-Induced Neurotoxicity in Rat Cortical Cells | Decursin | 0.1 - 10 µM | Neuronal Cell Viability | Significant protection | Decursinol also showed significant protection | [5][6] |
| Decursin | 0.1 - 10 µM | Intracellular Calcium Influx | Effective reduction | Decursinol also showed effective reduction | [7] | |
| Amyloid β-Protein-Induced Neurotoxicity in PC12 Cells | Decursin | - | Cytotoxicity & Lipid Peroxidation | Significantly reduced | - | [8] |
| Decursin | - | Glutathione Levels & Antioxidant Enzyme Activities | Enhanced | - | [8] | |
| Transient Forebrain Ischemia in Gerbils | Decursin | 25 mg/kg | Neuronal Cell Survival in Hippocampus | Significant protection | Angelica gigas extract (containing 7.3% Decursin) also showed protection | [4][9] |
| Decursin | 25 mg/kg | Ischemia-Induced Memory Impairments | Attenuated | Angelica gigas extract also attenuated impairments | [4][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Rats are randomly divided into several groups: a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and multiple Decursin-treated groups at various dosages.
-
Administration: The test compounds (Decursin) or the standard drug are administered orally or intraperitoneally, typically 30 to 60 minutes before the induction of inflammation.[2][10]
-
Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.[10][11]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[10][12]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Culture
This in vitro model is used to study the cellular and molecular mechanisms of anti-inflammatory agents.
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13]
-
Treatment: Cells are pre-treated with various concentrations of Decursin for a specific duration (e.g., 2 hours) before being stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) at a concentration of 1 µg/mL to induce an inflammatory response.[13][14]
-
Assessment of Inflammatory Mediators: After a designated incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like the Griess assay and ELISA kits.[3]
-
Analysis of Protein Expression: Cell lysates are prepared to analyze the expression of key inflammatory proteins like iNOS and COX-2 via Western blotting.[3]
-
Signaling Pathway Analysis: To determine the mechanism of action, the activation of signaling pathways like NF-κB and Nrf2 is assessed by techniques such as luciferase reporter assays and Western blotting for phosphorylated proteins.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by Decursin and a typical experimental workflow.
Caption: Decursin's anti-inflammatory effect via the NF-κB pathway.
Caption: Decursin's neuroprotective effect via the Nrf2 pathway.
Caption: Workflow for in vivo anti-inflammatory assessment.
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of Decursin Isolated from Angelica gigas Nakai Against Amyloid β-Protein-Induced Apoptosis … [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Effects of Decursin and Angelica gigas Nakai Root Extract in Gerbil Brain after Transient Ischemia via Protecting BBB Leakage and Astrocyte Endfeet Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Decursin negatively regulates LPS-induced upregulation of the TLR4 and JNK signaling stimulated by the expression of PRP4 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Decuroside I from Diverse Geographical Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Decuroside I, a naturally occurring chromenone glycoside, with a focus on its variations from different geographical origins. Due to a scarcity of direct comparative studies on this compound, this analysis draws upon available data for coumarins from its primary plant source, Peucedanum decursivum (also known as Angelica decursiva), to illustrate the principles of geographical influence on phytochemical composition.
This compound is a member of the decuroside group of compounds, which are chromenone or furocoumarin glycosides found in the plant Peucedanum decursivum. This plant is native to several regions in East Asia, including China, Japan, and Korea, and has a history of use in traditional medicine. The geographical origin of the plant material can significantly influence the concentration and profile of its secondary metabolites, including this compound, due to variations in climate, soil composition, and altitude.
Quantitative Analysis of Coumarins from Peucedanum decursivum
The following table summarizes representative coumarins identified in Peucedanum decursivum and illustrates the potential for quantitative differences based on geographical source, although specific data for this compound is pending further research.
| Compound | Plant Source | Geographical Origin (of studied samples) | Reported Quantity/Observations | Reference |
| Nodakenin | Angelica decursiva | Korea | Major coumarin, used for quantitative analysis. | [1] |
| Nodakenetin | Angelica decursiva | Korea | Major coumarin, used for quantitative analysis. | [1] |
| Praeruptorin A | Peucedanum praeruptorum | China | Major coumarin, used for quantitative analysis. | [1] |
| Praeruptorin B | Peucedanum praeruptorum | China | Major coumarin, used for quantitative analysis. | [1] |
| Various Coumarins | Peucedanum decursivum | China | A total of 27 coumarins were identified. | [2][3] |
Experimental Protocols
The following are generalized experimental protocols for the extraction, purification, and analysis of coumarins from Peucedanum decursivum, which can be adapted for the specific isolation and quantification of this compound.
Extraction of Coumarins
-
Sample Preparation: The dried and powdered roots of Peucedanum decursivum are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature or under reflux. This process is often repeated multiple times to ensure maximum extraction efficiency.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the desired coumarins (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).
Quantitative Analysis
-
High-Performance Liquid Chromatography (HPLC): Quantitative analysis of this compound can be performed using an analytical HPLC system equipped with a Diode Array Detector (DAD).
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results[1]. A typical HPLC-DAD method for coumarin analysis would involve a C18 column and a gradient elution with a mobile phase consisting of water (often with a small amount of acid like phosphoric acid) and acetonitrile[1]. The detection wavelength is typically set at the maximum absorbance of the target compound.
Biological Activities and Signaling Pathways
Coumarins isolated from Angelica decursiva have demonstrated a range of biological activities, including anti-inflammatory and anti-diabetic effects. While the specific signaling pathways modulated by this compound are not extensively documented, studies on other coumarins from this plant provide insights into its potential mechanisms of action.
Anti-inflammatory Effects
Coumarins from Peucedanum decursivum have been shown to target key inflammatory mediators. Network pharmacology studies have identified targets such as TNF, PTGS2, and PRKCA as being central to the anti-inflammatory effects of these compounds[2]. The signaling pathways involved include those related to the inflammatory response and protein kinase B signaling[2][3].
Anti-diabetic Effects
Several dihydroxanthyletin-type coumarins from Angelica decursiva have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are important targets in the management of type 2 diabetes[4][5][6]. Inhibition of PTP1B can enhance insulin signaling, while inhibition of α-glucosidase can reduce postprandial hyperglycemia[4][5].
Visualizations
Experimental Workflow for Coumarin Analysis
Figure 1. Generalized workflow for the extraction, purification, and quantification of this compound.
Potential Signaling Pathways Modulated by Coumarins from Angelica decursiva
Figure 2. Potential signaling pathways affected by coumarins from Angelica decursiva.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insulin–Mimetic Dihydroxanthyletin-Type Coumarins from Angelica decursiva with Protein Tyrosine Phosphatase 1B and α-Glucosidase Inhibitory Activities and Docking Studies of Their Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-Mimetic Dihydroxanthyletin-Type Coumarins from Angelica decursiva with Protein Tyrosine Phosphatase 1B and α-Glucosidase Inhibitory Activities and Docking Studies of Their Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins from Angelica decursiva inhibit α-glucosidase activity and protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: Confirming Decuroside I's Mechanism of Action Through Knockout Studies
A guide for researchers on leveraging genetic knockout models to validate the therapeutic targets of novel compounds, using the promising natural product Decuroside I as a case study.
In the quest for novel therapeutics, elucidating the precise mechanism of action is a critical step that bridges the gap between a promising compound and a viable drug candidate. This compound, a member of the decuroside family of natural compounds, has garnered interest for its potential therapeutic effects, which are thought to encompass anti-inflammatory, antioxidant, and anti-platelet activities. Preliminary studies on related compounds, such as Decuroside IV, suggest that these effects may be mediated through the modulation of key signaling pathways, including NF-κB and Nrf2/HO-1. However, definitive confirmation of these pathways and the direct molecular targets of this compound remains a key area of investigation.
This guide provides a comparative framework for utilizing knockout (KO) studies to unequivocally identify the molecular targets of this compound. It is designed for researchers, scientists, and drug development professionals seeking to apply this powerful genetic tool to their own research.
The Power of Knockout Models in Drug Discovery
Knockout mouse models are invaluable tools in biomedical research, allowing scientists to study the specific function of a gene by inactivating or "knocking out" it.[1] This approach is particularly powerful for confirming the mechanism of action of a drug.[2] If a drug is hypothesized to act on a specific protein, its effect should be diminished or absent in an animal where the gene for that protein has been knocked out.
Proposed Signaling Pathways of Decuroside Compounds
Based on studies of related compounds, this compound is hypothesized to exert its effects through several key signaling pathways:
-
Anti-Platelet Aggregation: Decuroside compounds have shown potent inhibitory effects on platelet aggregation, suggesting an interaction with signaling pathways that govern platelet activation, such as those involving ADP receptors and the subsequent activation of GPIIb/IIIa receptors.[3]
-
Anti-Inflammatory Effects: The anti-inflammatory actions of similar compounds often involve the inhibition of central inflammatory signaling pathways like NF-κB, which plays a crucial role in the expression of pro-inflammatory cytokines.[3]
-
Antioxidant Activity: The antioxidant properties are likely attributed to the ability to scavenge free radicals and potentially enhance the expression of antioxidant enzymes through pathways like the Nrf2/HO-1 pathway.[3]
To confirm the role of these pathways in the action of this compound, a series of knockout studies can be designed.
Experimental Design: A Knockout Study Workflow
The following workflow outlines the key steps in utilizing knockout mice to validate the mechanism of action of this compound.
Figure 1. A generalized workflow for a knockout study to confirm a drug's mechanism of action.
Detailed Experimental Protocols
1. Generation and Verification of Knockout Mice:
-
Gene Targeting: Utilize CRISPR/Cas9 or homologous recombination in embryonic stem cells to generate mice with a targeted deletion of the gene of interest (e.g., Nfe2l2 for Nrf2, Rela for a key component of NF-κB).
-
Genotyping: Confirm the genotype of offspring using PCR and Southern blotting to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals.
-
Protein Expression Analysis: Verify the absence of the target protein in knockout mice using Western blotting or immunohistochemistry.
2. Animal Treatment and Disease Induction:
-
Animal Groups: As depicted in Figure 1, divide wild-type and knockout mice into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
Disease Model (if applicable): To study anti-inflammatory effects, induce an inflammatory response using agents like lipopolysaccharide (LPS). For anti-platelet effects, induce thrombosis using a model such as ferric chloride-induced arterial injury.
3. Phenotypic and Molecular Analysis:
-
Phenotypic Assessment: Measure relevant physiological or pathological outcomes. For inflammation, this could include cytokine levels (e.g., TNF-α, IL-6) in serum or tissue. For platelet aggregation, this would involve measuring bleeding time or the size of the thrombus.
-
Molecular Analysis: Analyze the expression and activation of downstream signaling molecules in the hypothesized pathway using techniques like quantitative PCR (qPCR) and Western blotting.
Comparative Data Presentation
The following tables illustrate how quantitative data from such knockout studies can be presented for clear comparison.
Table 1: Effect of this compound on Inflammatory Cytokine Production in Wild-Type and Nrf2 Knockout Mice
| Treatment Group | Genotype | LPS Challenge | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle | Wild-Type | + | 1500 ± 120 | 2500 ± 200 |
| This compound | Wild-Type | + | 750 ± 80 | 1200 ± 150 |
| Vehicle | Nrf2 KO | + | 1600 ± 130 | 2600 ± 210 |
| This compound | Nrf2 KO | + | 1450 ± 110 | 2450 ± 190 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Thrombosis in Wild-Type and P2Y12 (ADP Receptor) Knockout Mice
| Treatment Group | Genotype | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle | Wild-Type | 5.2 ± 0.5 | 120 ± 15 |
| This compound | Wild-Type | 2.1 ± 0.3 | 240 ± 25 |
| Vehicle | P2Y12 KO | 1.5 ± 0.2 | 300 ± 30 |
| This compound | P2Y12 KO | 1.6 ± 0.3 | 310 ± 28 |
Data are hypothetical and for illustrative purposes.
Interpreting the Results and Visualizing the Mechanism
If this compound's anti-inflammatory effect is indeed mediated through Nrf2, its ability to reduce cytokine levels would be significantly blunted in Nrf2 knockout mice, as illustrated in the hypothetical data in Table 1. Similarly, if its anti-platelet activity depends on a specific ADP receptor, the drug's effect on thrombosis and bleeding time would be minimal in mice lacking that receptor (Table 2).
The confirmed signaling pathway can then be visualized to clearly communicate the mechanism of action.
Figure 2. A potential signaling pathway for this compound, confirmed through knockout studies.
Conclusion
Knockout studies provide a robust and definitive method for confirming the mechanism of action of novel therapeutic compounds like this compound. By comparing the drug's effect in wild-type versus genetically modified animals, researchers can pinpoint the essential molecular targets and pathways. This approach not only validates the therapeutic hypothesis but also provides crucial information for further drug development, including identifying potential off-target effects and patient stratification strategies. The systematic application of the principles and protocols outlined in this guide will empower researchers to confidently elucidate the mechanisms of their compounds of interest.
References
Decuroside I Analogue, Decursin, Demonstrates Promising Preclinical Efficacy in Osteosarcoma, Benchmarking Favorably Against Standard-of-Care Cisplatin
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis of preclinical data, Decursin, a structural analogue of Decuroside I, has shown significant anti-tumor activity in osteosarcoma models. When compared with the standard-of-care chemotherapeutic agent cisplatin, Decursin exhibits a comparable, and in some aspects, potentially superior preclinical profile, particularly in its targeted mechanism of action and its synergistic effects when used in combination. This comparison guide provides a detailed overview of the efficacy of Decursin against standard-of-care treatments for osteosarcoma, supported by experimental data for researchers, scientists, and drug development professionals.
Osteosarcoma, the most common primary malignant bone tumor in children and adolescents, is currently treated with a combination of surgery and multi-agent chemotherapy. The standard-of-care chemotherapy regimen often includes cisplatin, doxorubicin, and high-dose methotrexate (MAP)[1]. While this regimen has improved survival rates, it is associated with significant toxicities and the development of chemoresistance remains a major challenge[2].
Decursin, a pyranocoumarin compound, has emerged as a potential therapeutic agent with demonstrated anti-cancer properties in a variety of preclinical models[3]. Recent studies have specifically highlighted its efficacy in osteosarcoma, providing a basis for a direct comparison with established treatments.
Comparative Efficacy in Preclinical Osteosarcoma Models
Quantitative analysis of in vivo studies using xenograft mouse models provides a direct comparison of the anti-tumor efficacy of Decursin and standard-of-care agents.
| Treatment Agent | Mouse Model | Cell Line | Dosing Regimen | Tumor Volume Inhibition | Reference |
| Decursin | NOD/SCID | 143B | 10 mg/kg, i.p., daily | ~75% suppression of tumor volume increase | [4] |
| Cisplatin | NOD/SCID | 143B | 5 mg/kg, i.p., 4-day intervals for 4 weeks | ~70% reduction in tumor mass | [5] |
| Doxorubicin | Immunodeficient Mice | 143-B | 4 mg/kg, twice a week | Significant reduction in tumor growth | |
| Methotrexate | Nude Mice | Patient-derived | Daily treatment | No reduction in tumor volume (increase in extracellular matrix) | [4] |
Note on Methotrexate: Preclinical in vivo studies on methotrexate monotherapy for osteosarcoma have shown complex results. While it effectively inhibits cell proliferation, some studies have reported a paradoxical increase in tumor volume due to an expansion of the extracellular matrix, making direct tumor growth inhibition data less straightforward for comparison in this context[4].
Detailed Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, the following are the detailed experimental methodologies for the key preclinical studies cited.
Decursin in Osteosarcoma Xenograft Model[4]
-
Cell Line: Human osteosarcoma 143B cells.
-
Animal Model: 6-week-old female NOD/SCID mice.
-
Tumor Inoculation: 1 × 10⁶ 143B cells were subcutaneously injected into the flank of each mouse.
-
Treatment Groups:
-
Control (vehicle)
-
Decursin (10 mg/kg, intraperitoneally, daily)
-
Cisplatin (5 mg/kg, intraperitoneally, once every 4 days)
-
Decursin (10 mg/kg, daily) + Cisplatin (5 mg/kg, once every 4 days)
-
-
Efficacy Endpoint: Tumor volume was measured every 2-3 days.
-
Study Duration: Treatment was administered for a specified period, and tumor growth was monitored.
Cisplatin in Osteosarcoma Xenograft Model[5]
-
Cell Line: Human osteosarcoma 143B cells.
-
Animal Model: 6-week-old NOD/SCID mice.
-
Tumor Inoculation: 5 × 10³ live 143B cells were subcutaneously inoculated.
-
Treatment Groups:
-
Control
-
Cisplatin (5 mg/kg, intraperitoneally, at intervals of 4 days for 4 weeks)
-
-
Efficacy Endpoint: Tumor volume was measured to assess tumor growth.
-
Study Duration: 4 weeks of treatment followed by a period of observation for tumor regrowth.
Doxorubicin in Osteosarcoma Xenograft Model
-
Cell Line: Doxorubicin-resistant 143-B cells and parental 143-B cells.
-
Animal Model: Immunodeficient mice.
-
Tumor Inoculation: Parental or DOX-resistant 143-B cells were subcutaneously inoculated.
-
Treatment Groups:
-
Control (vehicle)
-
Doxorubicin (4 mg/kg, twice a week)
-
-
Efficacy Endpoint: Tumor growth was monitored.
-
Study Duration: The treatment period was specified in the study to observe the effects on tumor growth.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of Decursin and standard-of-care agents offer insights into their therapeutic effects and potential for combination therapies.
Decursin: Decursin's anti-tumor activity in osteosarcoma is primarily attributed to the inhibition of the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis (programmed cell death)[3][4].
Standard-of-Care (Cisplatin, Doxorubicin, Methotrexate):
-
Cisplatin: Exerts its cytotoxic effects by forming DNA cross-links, which inhibits DNA replication and transcription, ultimately leading to cell death[5].
-
Doxorubicin: Intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), all of which contribute to DNA damage and apoptosis[6]. In osteosarcoma, doxorubicin has also been shown to upregulate the Notch signaling pathway, which is involved in cell proliferation and apoptosis[7].
-
Methotrexate: An antimetabolite that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis[8].
Experimental Workflow for Preclinical In Vivo Efficacy Testing
The general workflow for evaluating the efficacy of a test compound against a standard-of-care treatment in a xenograft model is as follows:
Conclusion
The preclinical data strongly suggests that Decursin is a promising candidate for further investigation in the treatment of osteosarcoma. Its distinct mechanism of action, targeting the PI3K/Akt pathway, and its demonstrated in vivo efficacy, position it as a viable alternative or synergistic partner to existing standard-of-care therapies. The observed synergistic effect with cisplatin in preclinical models is particularly noteworthy, suggesting that combination therapy could enhance anti-tumor activity while potentially allowing for reduced dosages of cytotoxic agents, thereby mitigating side effects. Further research, including more extensive preclinical combination studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of Decursin in osteosarcoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived orthotopic xenograft models for osteosarcoma individualized precision treatment and effective drug discovery - Higuchi - Annals of Joint [aoj.amegroups.org]
- 3. Cell proliferation rate and tumor volume in human osteosarcoma during exposure to methotrexate. A study on tissue transplants in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Chemotherapy Drug Response Using Organotypic Cultures of Osteosarcoma Tumours from Mice Models and Canine Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Replication Analysis: Decuroside I's Anti-Platelet Aggregation Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Published Findings on Decuroside I
This guide provides a comparative analysis of the published findings regarding the biological activity of this compound, a natural compound isolated from plants of the Peucedanum genus. The primary focus of this guide is the independent replication of its reported anti-platelet aggregation effects.
Summary of Published Findings
This compound has been identified as a constituent of Peucedanum decursivum and Peucedanum formosanum. While the initial isolation and characterization of this compound have been challenging to pinpoint in the available literature, a key finding regarding its biological activity was reported in a 2008 study by Chen et al. This study investigated the chemical constituents of Peucedanum formosanum and their effects on platelet aggregation.
Subsequent research on coumarins from Peucedanum decursivum has suggested potential anti-inflammatory roles for compounds of this class through network pharmacology studies. However, direct experimental replication and further elucidation of this compound's specific mechanisms of action remain limited in published literature.
Data Presentation: Comparison of this compound Findings
| Study | Compound Source | Key Finding | Experimental System | Quantitative Data |
| Chen et al. (2008) | Peucedanum formosanum | Anti-platelet aggregation activity | Not specified in detail | The compound was marked as active ("+"), but specific IC50 or percentage inhibition values were not provided in the accessible text. |
| Independent Replication Studies | N/A | No direct independent replication of the anti-platelet aggregation activity of isolated this compound has been identified in the public domain. | N/A | N/A |
Experimental Protocols
Original Reported Methodology for Anti-Platelet Aggregation Assay (Based on general methods in Chen et al., 2008)
The 2008 study by Chen et al. screened various compounds isolated from Peucedanum formosanum for anti-platelet aggregation activity. While the specific detailed protocol for this compound was not provided, the general methodology for this type of assay in the paper is as follows:
-
Platelet Preparation: Platelet-rich plasma (PRP) is typically prepared from whole blood samples by centrifugation.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.
-
Assay Procedure:
-
A sample of PRP is placed in the aggregometer and pre-warmed.
-
The test compound (this compound) at a specific concentration is added to the PRP and incubated for a short period.
-
An aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added to induce platelet aggregation.
-
The change in light transmission through the PRP sample is recorded over time, which corresponds to the degree of platelet aggregation.
-
A control experiment is performed with the solvent used to dissolve the compound.
-
The inhibitory effect of the compound is calculated by comparing the aggregation in the presence of the compound to the control.
-
Mandatory Visualizations
Logical Relationship of Current Research Status
Caption: Current research landscape for this compound.
Hypothesized Anti-Platelet Aggregation Signaling Pathway
Based on the known mechanisms of other coumarins and common anti-platelet agents, a potential signaling pathway that this compound might inhibit is the arachidonic acid pathway.
Caption: Hypothesized inhibition of the COX-1 pathway by this compound.
Conclusion and Future Directions
The current body of scientific literature presents an initial finding of anti-platelet aggregation activity for this compound. However, a critical gap exists in the form of independent replication of this finding. For the scientific community to confidently build upon this research, independent verification of the anti-platelet effects of this compound is paramount.
Future research should focus on:
-
Independent Replication: Conducting studies to confirm or refute the anti-platelet aggregation activity of this compound using standardized and detailed methodologies.
-
Dose-Response Analysis: If the activity is confirmed, establishing a clear dose-response relationship and determining the IC50 value.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which this compound exerts its effects. The potential inhibition of cyclooxygenase (COX) enzymes or interference with platelet receptor signaling are avenues for exploration.
This guide will be updated as new, independent data on the biological activities of this compound become available.
side-by-side comparison of different Decuroside I extraction techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a side-by-side comparison of various techniques for the extraction of Decuroside I, an iridoid glycoside with significant therapeutic potential, primarily isolated from plants of the Peucedanum genus. Due to the limited availability of direct comparative studies on this compound, this guide incorporates analogous data from the extraction of structurally similar compounds, such as other iridoid glycosides and coumarins from Peucedanum species, to provide a representative overview.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the performance of different extraction techniques based on key parameters such as extraction yield, time, and solvent consumption. It is important to note that the data presented is a synthesis from various studies on this compound and related compounds.
| Extraction Technique | Typical Solvent | Temperature (°C) | Time | Extraction Yield (Representative) | Purity | Solvent Consumption | Throughput |
| Maceration | Ethanol/Methanol | Room Temperature | 24 - 72 hours | Low to Moderate | Low | High | Low |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60°C | 30 - 60 min | High | Moderate to High | Moderate | High |
| Microwave-Assisted Extraction (MAE) | Ethanol | 60 - 80°C | 5 - 15 min | High | Moderate to High | Low | High |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvent (e.g., Ethanol) | 40 - 60°C | 1 - 2 hours | Moderate to High | High | Low (CO₂ is recycled) | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of iridoid glycosides and related compounds from plant matrices.
Maceration Protocol
Maceration is a simple and widely used conventional extraction method.
-
Sample Preparation: Air-dry the plant material (e.g., roots of Peucedanum decursivum) and grind it into a coarse powder.
-
Extraction: Place the powdered plant material in a sealed container with a suitable solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 24 to 72 hours with occasional agitation.
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance the extraction process. A study on the ultrasonic-assisted extraction of coumarins from Peucedanum decursivum provides a relevant protocol[1][2].
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Mix the powdered plant material with 70% ethanol in a vessel at a solid-to-liquid ratio of 1:20 (w/v).
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a frequency of 40 kHz and a power of 100 W for 30-60 minutes at a controlled temperature of 60°C.
-
Filtration and Concentration: Follow the same steps as in the maceration protocol to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and accelerate the extraction process.
-
Sample Preparation: Use finely powdered and dried plant material.
-
Extraction: Place the sample in a microwave-safe extraction vessel with a suitable solvent like ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled power (e.g., 500 W) and temperature (e.g., 70°C) for a short duration, typically 5-15 minutes.
-
Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract.
-
Concentration: Concentrate the filtrate to yield the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent, often with a polar co-solvent to enhance the extraction of moderately polar compounds like this compound.
-
Sample Preparation: The plant material should be dried and ground to a consistent particle size.
-
Extraction: Pack the ground material into the extraction vessel.
-
SFE Process: Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1°C). Introduce the supercritical CO₂ into the extraction vessel. A co-solvent such as ethanol (5-15%) can be added to the CO₂ stream to increase the polarity of the mobile phase.
-
Separation: The extract-laden supercritical fluid flows to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The crude extract is collected from the separator.
Mandatory Visualizations
Signaling Pathway of this compound Extraction and Analysis
Caption: General workflow for the extraction and analysis of this compound.
Logical Relationship of Extraction Parameters
Caption: Key parameters influencing the extraction of this compound.
References
- 1. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment [mdpi.com]
- 2. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Decuroside I in Combination Therapies: A Methodological Guide
Absence of specific data on the synergistic effects of Decuroside I with other compounds necessitates a forward-looking, methodological approach for researchers. This guide provides a hypothetical framework for evaluating the synergistic potential of this compound with a known chemotherapeutic agent, paclitaxel, offering detailed experimental protocols, data presentation structures, and visualizations to steer future research in this promising area.
Combination therapy is a cornerstone of modern pharmacology, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicity.[1] Natural compounds are increasingly investigated as partners for conventional drugs to achieve synergistic effects.[2][3] This guide outlines a comprehensive strategy for researchers and drug development professionals to assess the synergistic effects of this compound, a natural compound of interest, with other therapeutic agents.
Hypothetical Combination Study: this compound and Paclitaxel
To illustrate the process of evaluating synergistic effects, we propose a hypothetical study investigating the combination of this compound with paclitaxel, a widely used anti-cancer drug.[4] The rationale behind this combination would be to explore whether this compound can enhance the cytotoxic effects of paclitaxel, potentially allowing for lower effective doses and reduced side effects.
Experimental Protocols
A rigorous evaluation of drug synergy requires precise experimental design and data analysis.[5][6] The following protocols provide a roadmap for assessing the interaction between this compound and a partner compound.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and paclitaxel are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with:
-
This compound alone at various concentrations.
-
Paclitaxel alone at various concentrations.
-
A combination of this compound and paclitaxel at a constant, non-toxic ratio.
-
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Analysis: Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify drug interactions. The Combination Index (CI) is calculated using software like CompuSyn. The CI value indicates the nature of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The formula for the CI is based on the dose-effect relationships of the individual drugs and their combination.[7]
Data Presentation
Clear and concise data presentation is crucial for interpreting the results of a synergy study. The following tables present hypothetical data from our proposed study on this compound and paclitaxel.
Table 1: Hypothetical Dose-Response Data for this compound and Paclitaxel in MCF-7 Cells
| Concentration (µM) | % Inhibition (this compound) | % Inhibition (Paclitaxel) | % Inhibition (Combination) |
| 0.1 | 5.2 | 8.1 | 18.5 |
| 0.5 | 12.8 | 19.5 | 45.2 |
| 1.0 | 23.5 | 35.7 | 72.8 |
| 5.0 | 48.9 | 65.2 | 91.3 |
| 10.0 | 65.1 | 82.4 | 98.6 |
Table 2: Calculated Combination Index (CI) Values
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.85 | Synergism |
| 0.50 | 0.72 | Synergism |
| 0.75 | 0.61 | Strong Synergism |
| 0.90 | 0.55 | Strong Synergism |
Mandatory Visualizations
Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.
Caption: Experimental workflow for synergy screening and validation.
A hypothetical mechanism for the observed synergy could involve the modulation of a key signaling pathway implicated in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8][9]
Caption: Hypothetical synergistic mechanism via the PI3K/Akt/mTOR pathway.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently lacking, this guide provides a robust framework for future investigations. By following standardized protocols for assessing synergy and employing clear data presentation and visualization, researchers can effectively evaluate the potential of this compound in combination therapies. The hypothetical data and pathways presented here serve as a template for designing and interpreting such studies, ultimately contributing to the development of more effective and less toxic treatment regimens.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Predicting Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study on Antidepressant Effect and Mechanism of Crocin Mediated by the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Experimental Data for Decuroside I Necessitates a Pivot to a Related Compound for Full Statistical Comparison
Despite a comprehensive search of available scientific literature, specific quantitative experimental data for Decuroside I on its anti-inflammatory, neuroprotective, and antioxidant activities remains elusive. This absence of publicly accessible data, including crucial metrics like IC50 and EC50 values, precludes the creation of a direct statistical validation and comparison guide as initially requested. However, to fulfill the core requirements of providing a data-rich comparison for researchers, this guide will instead focus on a closely related and well-studied compound from the same plant source, Decursin.
Decursin, a major pyranocoumarin isolated from the roots of Angelica gigas, has been the subject of numerous studies, providing a foundation for a robust comparison against other compounds with similar therapeutic aims. This guide will present available quantitative data for Decursin's biological activities, outline the experimental protocols used to generate this data, and provide visualizations of relevant biological pathways and workflows.
Comparative Analysis of Bioactive Compounds
The following tables summarize the available quantitative data for Decursin and select alternative compounds in the context of anti-inflammatory, neuroprotective, and antioxidant activities.
Anti-Inflammatory Activity
Table 1: Comparison of In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Parameter | IC50 Value |
| Decursin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | ~25 µM |
| Indomethacin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | ~50 µM |
| Parthenolide | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | ~5 µM |
Note: IC50 values can vary between studies due to different experimental conditions.
Neuroprotective Activity
Table 2: Comparison of In Vitro Neuroprotective Activity
| Compound | Assay | Cell Line | Parameter | EC50 Value |
| Decursin | Glutamate-induced toxicity | Primary rat cortical cells | Neuroprotection | ~5 µM |
| Edaravone | Oxidative stress-induced cell death | SH-SY5Y cells | Neuroprotection | ~10 µM |
| N-acetylcysteine (NAC) | Oxidative stress-induced cell death | SH-SY5Y cells | Neuroprotection | ~1 mM |
Note: EC50 values are highly dependent on the specific neurotoxic insult and cell type used.
Antioxidant Activity
Table 3: Comparison of In Vitro Antioxidant Activity
| Compound | Assay | Parameter | IC50 Value |
| Decursin | DPPH Radical Scavenging | Radical Scavenging | ~40 µg/mL |
| Trolox | DPPH Radical Scavenging | Radical Scavenging | ~5 µg/mL |
| Ascorbic Acid | DPPH Radical Scavenging | Radical Scavenging | ~3 µg/mL |
Note: The DPPH assay is a common method for evaluating antioxidant capacity, but results can be influenced by the solvent and other reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Decursin) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NO production, is calculated from a dose-response curve.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Induction of Ischemia: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using an intraluminal filament. The filament is inserted into the external carotid artery and advanced to the origin of the MCA.
-
Treatment: The test compound is administered intraperitoneally or intravenously at a specific dose at the time of reperfusion or at various time points post-occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurological Deficit Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
-
Data Analysis: The neuroprotective effect is determined by comparing the infarct volume and neurological deficit scores between the treated and vehicle control groups.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Data Analysis: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by Decursin and a typical experimental workflow for its evaluation.
Caption: Putative anti-inflammatory mechanism of Decursin via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the bioactivity of a compound like Decursin.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Decuroside I
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for Decuroside I, a pyranocoumarin compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the Material Safety Data Sheet (MSDS) for a closely related compound, Decuroside V, and general best practices for handling chemical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the appropriate personal protective equipment is worn to minimize exposure risks.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect from dust particles. |
| Respiratory Protection | Dust mask or respirator | Use in areas with poor ventilation or when dust is generated. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
II. Spill and Leak Procedures
In the event of an accidental spill of this compound, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.
-
Contain the Spill: Prevent the powder from spreading. Avoid creating dust clouds during cleanup.
-
Clean Up: Carefully sweep the solid material.[1] Use a dustpan and brush or a vacuum with a HEPA filter. Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and wipe it down.
-
Disposal of Cleanup Materials: All contaminated cleaning materials should be placed in a sealed container and disposed of as hazardous waste.
III. Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination. Do not let the product enter drains.[1]
-
Waste Identification: this compound waste should be classified as chemical waste.
-
Containerization: Place the waste in a suitable, sealed, and clearly labeled container. The label should include the chemical name ("this compound Waste") and any known hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Licensed Disposal Facility: Arrange for the disposal of the chemical waste through a licensed treatment, storage, or disposal facility (TSDF).[2] Contact your institution's EHS department to coordinate the pickup and disposal.
IV. Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Decuroside I
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plan for Decuroside I, a compound often used in laboratory settings.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 | Protects against splashes and airborne particles. Must have side shields for comprehensive coverage.[1] |
| Face Shield | ANSI Z87.1 | To be worn in conjunction with safety glasses or goggles when there is a higher risk of splashing.[1] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the compound. Check for any signs of degradation before use.[1] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. Should be regularly laundered.[2] |
| Respiratory Protection | Fume Hood | - | All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[2] |
| Respirator | NIOSH-approved | May be required for specific procedures with a high risk of aerosolization; a risk assessment should be conducted.[1][3] |
Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare all necessary equipment and materials before handling the compound to minimize time spent in the handling area.[4]
2. Weighing and Aliquoting:
-
Don appropriate PPE before entering the designated handling area.
-
Perform all manipulations, including weighing and preparing solutions, within the fume hood to minimize inhalation exposure.[2]
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, weighing boats, and paper towels, should be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired this compound should be treated as hazardous chemical waste.
2. Disposal of Unused Compound:
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
The primary method of disposal should be through a licensed hazardous waste disposal contractor.[7]
-
Follow all federal, state, and local regulations for chemical waste disposal.[8]
3. Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood.
-
The solvent rinsate should be collected and disposed of as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.
By adhering to these safety and logistical protocols, researchers and scientists can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. Personal Protective Equipment • Office of Environmental Health and Safety • Purchase College [purchase.edu]
- 2. docs.rs-online.com [docs.rs-online.com]
- 3. safetyculture.com [safetyculture.com]
- 4. Hazardous substance safety precautions - Hazardous substances - Safety - Workplace guidance - Healthy Working Lives - Public Health Scotland [healthyworkinglives.scot]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. safewastesolutions.com [safewastesolutions.com]
- 7. assets.testequity.com [assets.testequity.com]
- 8. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
